2,3-Dichloro-2'-morpholinomethyl benzophenone
Description
BenchChem offers high-quality 2,3-Dichloro-2'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-2'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUDOSQAVCHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643557 | |
| Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-98-6 | |
| Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Convergent Synthesis of Tazemetostat: A Technical Guide to the Strategic Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone
Abstract
Tazemetostat (Tazverik®), a first-in-class, orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain hematologic and solid malignancies, including epithelioid sarcoma and follicular lymphoma.[1][2] The intricate molecular architecture of Tazemetostat, characterized by a central biphenyl core, necessitates a robust and efficient synthetic strategy. This in-depth technical guide elucidates a proposed convergent synthetic pathway to Tazemetostat, highlighting the pivotal role of the advanced intermediate, 2,3-Dichloro-2'-morpholinomethyl benzophenone. We will explore the strategic rationale behind its use, its synthesis, and its subsequent transformation via a Suzuki-Miyaura cross-coupling reaction to construct the essential biphenyl scaffold of Tazemetostat. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical synthesis of this important epigenetic modulator.
Introduction to Tazemetostat and its Mechanism of Action
Tazemetostat is an epigenetic modifier that selectively inhibits the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27). In several cancers, dysregulation of EZH2 activity, either through gain-of-function mutations or overexpression, leads to aberrant gene repression and tumorigenesis.[1] By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, Tazemetostat blocks the methylation of H3K27, leading to the derepression of tumor suppressor genes and subsequent anti-tumor effects.[3]
The chemical structure of Tazemetostat is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide.[1] The synthesis of this complex molecule is a significant undertaking, with the formation of the central biphenyl core being a critical step.
The Strategic Importance of the Biphenyl Core and the Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone
The biphenyl moiety in Tazemetostat is a key structural feature that correctly positions the other functional groups for optimal interaction with the EZH2 active site. A convergent synthetic approach, where two complex fragments are synthesized separately and then joined, is often more efficient for such molecules. In this proposed synthesis, 2,3-Dichloro-2'-morpholinomethyl benzophenone serves as a crucial building block for one of these fragments.
The rationale for using this specific benzophenone derivative lies in its pre-installed functionalities that are strategically positioned for the subsequent construction of the Tazemetostat framework. The morpholinomethyl group is a feature of the final drug, and the dichlorophenyl ring provides the necessary handles for the key bond-forming reaction to create the biphenyl core.
Synthesis of the Key Intermediate: 2,3-Dichloro-2'-morpholinomethyl benzophenone
The synthesis of 2,3-Dichloro-2'-morpholinomethyl benzophenone can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the benzophenone core.
Proposed Synthetic Pathway
The synthesis would likely involve the acylation of a suitable morpholinomethyl-substituted aromatic ring with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis of the key benzophenone intermediate.
Experimental Protocol: Friedel-Crafts Acylation
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (Morpholinomethyl)benzene | 177.24 | TBD | TBD |
| 2,3-Dichlorobenzoyl chloride | 209.46 | TBD | TBD |
| Aluminum chloride (AlCl₃) | 133.34 | TBD | TBD |
| Dichloromethane (DCM) | 84.93 | TBD | - |
Procedure
-
To a stirred, cooled (0 °C) solution of (morpholinomethyl)benzene and aluminum chloride in anhydrous dichloromethane, add 2,3-dichlorobenzoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-Dichloro-2'-morpholinomethyl benzophenone.
Construction of the Tazemetostat Core via Suzuki-Miyaura Cross-Coupling
With the 2,3-Dichloro-2'-morpholinomethyl benzophenone in hand, the next critical step is the formation of the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering high yields and functional group tolerance.
Proposed Suzuki-Miyaura Coupling Strategy
The dichlorinated ring of the benzophenone intermediate can be selectively coupled with a suitable boronic acid or boronate ester partner. The differential reactivity of the chlorine atoms may allow for regioselective coupling.
Caption: Proposed Suzuki-Miyaura coupling for the Tazemetostat core.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dichloro-2'-morpholinomethyl benzophenone | 350.24 | TBD | TBD |
| Substituted Phenylboronic Acid | TBD | TBD | TBD |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | TBD | TBD |
| Sodium Carbonate (Na₂CO₃) | 105.99 | TBD | TBD |
| Toluene/Ethanol/Water | - | TBD | - |
Procedure
-
In a reaction vessel, combine 2,3-Dichloro-2'-morpholinomethyl benzophenone, the substituted phenylboronic acid, and sodium carbonate.
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Tazemetostat biphenyl core.
Conclusion
The proposed synthetic route utilizing 2,3-Dichloro-2'-morpholinomethyl benzophenone offers a convergent and potentially efficient pathway to the core structure of Tazemetostat. The strategic use of a pre-functionalized benzophenone intermediate, coupled with a powerful C-C bond-forming reaction like the Suzuki-Miyaura cross-coupling, exemplifies a modern approach to the synthesis of complex pharmaceutical agents. This guide provides a foundational understanding for researchers to further explore and optimize the synthesis of this important EZH2 inhibitor.
References
- Chi, S., et al. (2018). Abstract A175: Phase 1 study of the EZH2 inhibitor, tazemetostat, in children with relapsed or refractory solid tumors. Clinical Cancer Research.
- Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 111(4), 1471-1476.
- Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659.
- Morschhauser, F., et al. (2020). Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial. The Lancet Oncology, 21(11), 1433-1442.
- Gounder, M., et al. (2020). Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology, 21(11), 1423-1432.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66558664, Tazemetostat. Retrieved from [Link]
-
JADPRO. (2022, March 19). Tazemetostat: EZH2 Inhibitor. Retrieved from [Link]
Sources
Physicochemical Profiling & Process Logic of EZH2 Inhibitor Intermediates: A Technical Guide
Topic: Physicochemical properties of EZH2 inhibitor intermediates Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.
Executive Summary
The development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors represents a triumph of structure-based drug design targeting epigenetic writers.[2] However, the transition from a potent biochemical probe (e.g., GSK126) to a viable clinical candidate (e.g., Tazemetostat) is governed not just by binding affinity (
This guide analyzes the physicochemical landscape of EZH2 inhibitor intermediates. We move beyond simple structural descriptions to explore how specific molecular features (pyridone motifs, basic piperazines, lipophilic biphenyls) dictate process chemistry decisions, purification strategies, and solid-state form selection.
Structural Architectures & Synthetic Logic[2]
EZH2 inhibitors largely compete with the cofactor S-adenosylmethionine (SAM).[1][2][3] To achieve this, they utilize a core scaffold that mimics the adenosine moiety of SAM, often decorated with a "warhead" that extends into the substrate-binding channel.
The Two Dominant Scaffolds
-
Pyridone-Indoles (e.g., GSK126):
-
Core: Indole scaffold provides rigid hydrophobicity.
-
Key Feature: A pyridone ring (often N-methylated) mimics the nucleobase interactions.[2]
-
Physicochemical Challenge: High lipophilicity (cLogP > 4) and low aqueous solubility lead to formulation difficulties and "oiling out" during synthesis.
-
-
Pyridone-Biphenyls (e.g., Tazemetostat/EPZ-6438):
-
Core: A biphenyl system replaces the indole, offering rotational freedom that can be locked by conformationally restricted substituents (e.g., morpholine/piperidine).
-
Physicochemical Advantage: Tunable solubility via basic tails (morpholine), though the neutral free base remains poorly soluble (BCS Class II).
-
Critical Physicochemical Parameters[2][4]
For a process chemist, the "intermediate" is not just a structure but a physical entity that must be isolated. The following parameters are the primary drivers of synthetic success.
A. The "Basic Nitrogen" Trap (pH-Dependent Solubility)
Most EZH2 intermediates contain basic nitrogen atoms (pyridines, piperazines, morpholines).[2]
-
Low pH (< 4): Species are protonated (cationic) and highly water-soluble.[2]
-
High pH (> 8): Species are neutral (free base) and often precipitate.[2]
-
Process Implication: Reactions are often quenched with base (NaHCO
or NaOH).[2] If the intermediate's pKa is near the quench pH, you risk incomplete precipitation or forming a "sticky" gum rather than a filterable solid.
B. Lipophilicity (LogD) & Purification[2]
-
High LogD (> 3): Common in early intermediates (e.g., halogenated biphenyls). These require non-polar solvents (DCM, EtOAc) for extraction but are prone to holding onto residual solvents.
-
Low LogD (< 1): Common in polar "warhead" intermediates (e.g., aminopyridones). These are difficult to extract from the aqueous phase, often requiring lyophilization or "salting out."
C. pKa & Salt Formation
The decision to form a salt is often made during the intermediate stages to purge impurities.
-
Tazemetostat: The free base has low solubility. The final form is a Hydrobromide (HBr) salt.[3][4] The choice of HBr is critical; HCl salts of these multi-nitrogen systems can be hygroscopic, while HBr often yields a denser, less hygroscopic crystal lattice.
Case Study: Tazemetostat (EPZ-6438) Process Analysis[2][6][7]
This section deconstructs the synthesis of Tazemetostat, highlighting where physicochemical properties dictate the workflow.
Synthetic Pathway Visualization[2]
Caption: Synthetic convergence of Tazemetostat showing physicochemical checkpoints where solubility mismatches and salt formation drive isolation strategy.
Intermediate Analysis
| Intermediate Stage | Key Structure | Physicochemical Profile | Process Challenge | Solution |
| Fragment A | Aminomethyl Pyridone | Polar/Basic. High water solubility.[2] pKa ~5.5 (pyridine).[2] | Hard to extract from aqueous reaction media.[2] | Use as a crude solution or isolate as an HCl salt to precipitate from organic anti-solvent.[2] |
| Fragment B | Biphenyl Carboxylic Acid | Lipophilic/Acidic. Low water solubility.[2] pKa ~4.2 (acid).[2] | Poor solubility in coupling solvents (e.g., DCM). | Use polar aprotic solvents (DMF/DMAc) for the coupling reaction. |
| Coupled Product | Tazemetostat Free Base | Amphiphilic/Neutral. Very low aqueous solubility (< 0.5 mg/mL at pH > 5.5).[2] | "Oiling out" during aqueous workup; difficult to filter.[2] | Controlled Precipitation: Slowly add water to the DMF solution to induce crystallization, or switch to HBr salt formation immediately. |
| Final API | Tazemetostat HBr | Ionic Solid. Soluble in water/ethanol mixtures.[2] | Polymorphism risk.[2] | Seed Crystallization: Use specific cooling ramps and seeding with the desired polymorph to ensure consistency. |
Experimental Protocols for Intermediate Profiling
To validate the properties described above, the following protocols are recommended during the lead optimization and process development phases.
Protocol 1: pH-Dependent Solubility Profiling (Shake-Flask Method)
Objective: Determine the "crash out" pH for the free base intermediate to optimize isolation yield.[2]
-
Preparation: Weigh 5 mg of the intermediate into five separate 1.5 mL microcentrifuge tubes.
-
Buffer Addition: Add 500 µL of buffer solutions ranging from pH 2.0 to pH 10.0 (0.1 M phosphate/citrate buffers).
-
Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Dilute the supernatant 1:10 with acetonitrile/water (50:50) and analyze via HPLC-UV (254 nm).
-
Data Analysis: Plot Concentration (mg/mL) vs. pH.
-
Insight: A sharp drop in solubility indicates the pKa of the basic nitrogen. Set your workup pH at least 2 units above this point to ensure >99% precipitation.
-
Protocol 2: Potentiometric pKa Determination
Objective: Accurate determination of ionization constants to guide salt selection.
-
Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).
-
Sample: Dissolve ~3 mg of intermediate in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).
-
Note: If insoluble, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0%).
-
-
Titration: Perform a dual titration (Acid
Base Acid) using 0.5 M KOH and 0.5 M HCl. -
Calculation: Use the Bjerrum plot method to identify inflection points.
-
Target: For Tazemetostat intermediates, look for pKa values around ~5.3 (pyridine) and ~6.9 (morpholine).
-
Impact on Solid-State Chemistry[2]
The physical form of the intermediate impacts the final drug product's quality.
-
Polymorphism in Intermediates: Intermediate compounds often exhibit multiple crystal forms. If the "wrong" polymorph of the free base is isolated, it may have different solubility, leading to variations in the yield of the final salt formation step.
-
Recommendation: Perform DSC (Differential Scanning Calorimetry) on the isolated free base. A sharp endotherm indicates a pure crystalline form; a broad exotherm followed by an endotherm suggests a metastable form converting to a stable one.
-
-
Salt Selection (The HBr Advantage): While HCl is the default salt in discovery, EZH2 inhibitors often benefit from Hydrobromide (HBr) or Tosylate salts.
-
Reasoning: The larger counter-ions (Br-, Tosylate-) can fill the void spaces in the crystal lattice of these bulky biphenyl/indole molecules better than the small chloride ion, resulting in higher melting points and lower hygroscopicity.[2]
-
References
-
FDA Center for Drug Evaluation and Research. (2020). Application Number: 211723Orig1s000 - Product Quality Review (Tazemetostat).[2] Retrieved from [Link][2]
-
Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 110(19), 7922-7927. [Link][2]
-
McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.[2][5][6] Nature, 492, 108–112. [Link][2]
-
Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study.[2][6] The Lancet Oncology, 19(5), 649-659.[2] [Link]
-
Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2.[2] Journal of Medicinal Chemistry, 59(21), 9928–9941. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tazemetostat Hydrobromide | C34H45BrN4O4 | CID 71761627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epizyme phase 1 tazemetostat data [oncologydiscovery.com]
Solubility profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its developability, formulation, and in vivo behavior.[1] This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and scientific principles necessary for its thorough investigation. We will delve into both kinetic and thermodynamic solubility assays, providing detailed experimental workflows and explaining the rationale behind procedural choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this and similar benzophenone derivatives.
Introduction to 2,3-Dichloro-2'-morpholinomethyl benzophenone
2,3-Dichloro-2'-morpholinomethyl benzophenone is a complex organic molecule with a molecular formula of C18H17Cl2NO2 and a molecular weight of 350.24.[][3] Its structure features a benzophenone core, which is common in photochemistry and as a scaffold in medicinal chemistry. The molecule is further functionalized with two chlorine atoms on one phenyl ring and a morpholinomethyl group on the other. These substitutions are expected to significantly influence its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for applications such as:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms.
-
Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.
-
Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.[4]
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the properties of the solvent.[4] Key structural features of 2,3-Dichloro-2'-morpholinomethyl benzophenone and their likely impact on solubility are:
-
Benzophenone Core: The large, relatively nonpolar aromatic system contributes to its solubility in nonpolar and moderately polar solvents.
-
Dichlorophenyl Group: The two chlorine atoms increase the molecular weight and introduce polarity, potentially enhancing interactions with polar aprotic solvents.
-
Morpholinomethyl Group: The morpholine ring contains both an ether linkage and a tertiary amine, making it capable of hydrogen bonding with protic solvents. The pKa of the morpholine nitrogen is predicted to be around 6.25, suggesting it can be protonated in acidic conditions.[3]
Based on these features, a qualitative prediction of its solubility in different classes of organic solvents can be made:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The morpholine group can act as a hydrogen bond acceptor. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | The polar nature of the molecule, including the carbonyl and chloro groups, will interact favorably with these solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic core will have some affinity for these solvents, but the polar functional groups will limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | "Like dissolves like" principle; the dichlorophenyl group will have a strong affinity for these solvents. |
Experimental Determination of Solubility
A comprehensive understanding of solubility requires experimental determination. Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[1]
Kinetic Solubility Assays
Kinetic solubility assays are high-throughput methods ideal for early-stage compound assessment.[4][5] They measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6] These assays are useful for identifying compounds with potential solubility liabilities early on.
This method relies on detecting undissolved particles by light scattering.[4][7]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
This method quantifies the dissolved compound after removing any precipitate by filtration.[7][8]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[8]
-
Sample Preparation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to a series of wells in a microtiter plate. Add the desired organic solvent to each well to achieve a range of concentrations.[8]
-
Incubation: Mix the plate and incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes to 2 hours).[6][8]
-
Filtration: Filter the solutions to remove any undissolved precipitate.[8]
-
Quantification: Analyze the filtrate using a UV spectrophotometer or LC-MS to determine the concentration of the dissolved compound.[9]
-
Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[5][7][10] The most common method is the shake-flask technique.[11]
Experimental Workflow:
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 2,3-DICHLORO-2'-MORPHOLINOMETHYL BENZOPHENONE CAS#: 898750-98-6 [amp.chemicalbook.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. evotec.com [evotec.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Stability data for 2,3-Dichloro-2'-morpholinomethyl benzophenone under standard conditions
An In-Depth Technical Guide to the Stability Assessment of 2,3-Dichloro-2'-morpholinomethyl benzophenone
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of 2,3-Dichloro-2'-morpholinomethyl benzophenone under standard and stressed conditions. As specific stability data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the strategic design of forced degradation studies, the development of a stability-indicating analytical method (SIAM), and the setup of long-term stability programs in accordance with international regulatory standards. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative of Stability Analysis
2,3-Dichloro-2'-morpholinomethyl benzophenone is a complex organic molecule featuring a dichlorinated benzophenone core and a morpholinomethyl substituent. Its structure suggests potential utility as an intermediate or active pharmaceutical ingredient (API) in drug discovery programs. The intrinsic chemical stability of such a molecule is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy in a final drug product.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous stability testing as part of any new drug application.[1] The ICH Q1A(R2) guideline, in particular, provides a harmonized framework for these studies, which are designed to elucidate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5]
This guide provides the scientific rationale and detailed protocols to establish a comprehensive stability profile for 2,3-Dichloro-2'-morpholinomethyl benzophenone, focusing on predicting degradation pathways and developing the necessary analytical tools for quantification.
Physicochemical Profile and Structural Considerations
A thorough understanding of the molecule's properties is the foundation of a logical stability study design.
Table 1: Physicochemical Properties of 2,3-Dichloro-2'-morpholinomethyl benzophenone
| Property | Value / Information | Source / Comment |
| IUPAC Name | (2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | [BOC Sciences] |
| CAS Number | 898750-98-6 | [BOC Sciences] |
| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | [BOC Sciences] |
| Molecular Weight | 350.24 g/mol | [BOC Sciences] |
| Structure | Inferred from name | |
| UV Absorbance | Expected strong absorbance due to the benzophenone chromophore. | The benzophenone core is a well-known chromophore, essential for designing a UV-based HPLC detection method. |
| Solubility | Likely soluble in organic solvents (e.g., methanol, acetonitrile). | A common property for molecules of this type; must be experimentally verified for analytical method development. |
| pKa (Predicted) | The morpholine nitrogen is basic (pKa ~8.5). | The basicity of the morpholine nitrogen is a key factor in its susceptibility to acid-catalyzed hydrolysis. |
Predicted Degradation Pathways
The chemical structure of 2,3-Dichloro-2'-morpholinomethyl benzophenone contains several functional groups susceptible to degradation. A proactive analysis of these liabilities is crucial for designing stress studies and anticipating potential degradants.
-
Hydrolytic Cleavage: The benzylic carbon-nitrogen bond between the phenyl ring and the morpholine moiety could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2,3-dichlorobenzophenone and a morpholine-related species.
-
Oxidative Degradation: The tertiary amine within the morpholine ring is a prime target for oxidation, which could lead to the formation of an N-oxide derivative. This is a common metabolic and degradation pathway for morpholine-containing drugs.[6][7][8][9]
-
Photodegradation: The benzophenone core is a potent photosensitizer.[10] Upon exposure to UV light, it can undergo photoreduction or promote the formation of reactive oxygen species, leading to a complex array of degradation products. The dichloro-substitution may influence the photochemical reactivity.
-
Thermal Degradation: While generally stable, high temperatures could promote cleavage at the weakest bonds, likely the C-N or C-C bonds adjacent to the carbonyl group.
Caption: Predicted degradation pathways under various stress conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to an optimal level (typically 5-20%) to generate and identify potential degradation products.[11][12] This process is fundamental to developing and validating a stability-indicating analytical method.[11][13]
General Preparation
-
Stock Solution: Prepare a stock solution of 2,3-Dichloro-2'-morpholinomethyl benzophenone at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This concentration is generally recommended for degradation studies.[12]
-
Controls: For each stress condition, prepare a control sample stored at ambient temperature and protected from light to serve as a baseline (t=0).
Hydrolytic Degradation
-
Rationale: To assess susceptibility to hydrolysis across a pH range. The morpholine and carbonyl groups are key areas of interest.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 1.0 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1.0 M NaOH to halt the reaction.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 1.0 M NaOH.
-
Follow the incubation, sampling, and neutralization (with 1.0 M HCl) steps as described for acid hydrolysis.
-
Oxidative Degradation
-
Rationale: To evaluate the molecule's sensitivity to oxidation, particularly at the morpholine nitrogen.
-
Protocol:
-
Mix equal volumes of the stock solution with 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction by withdrawing aliquots at intervals (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase for analysis. No quenching is typically required as the peroxide is diluted.
-
Thermal Degradation
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures in the solid state.
-
Protocol:
-
Place a thin layer of the solid drug substance in a vial.
-
Expose the sample to a dry heat of 80°C in a calibrated oven.
-
Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in the initial solvent, and analyze.
-
Photostability Testing
-
Rationale: To determine if the drug substance is sensitive to light, as mandated by ICH Q1B guidelines.[14]
-
Protocol:
-
Expose the solid drug substance and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, analyze both the exposed and control samples.
-
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is essential to separate, detect, and quantify the active ingredient and its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the standard technique.[17][18]
Initial Method Development Protocol
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for molecules of this polarity.[17]
-
Mobile Phase: A common starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Detection Wavelength: Use a PDA detector to scan across a wide UV range (e.g., 200-400 nm) to determine the optimal wavelength for detecting the parent compound and all potential degradants. The benzophenone structure suggests a maximum absorbance around 315 nm.[17]
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes to ensure elution of all components.
-
Method Optimization: Inject a mixture of the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, pH of the mobile phase, and organic solvent to optimize resolution.
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. Specificity is demonstrated by proving that the parent peak is pure in the presence of degradants, often using PDA peak purity analysis.
Long-Term Stability Study Protocol
-
Objective: To establish the re-test period or shelf life and recommend storage conditions for the drug substance.
-
Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Protocol:
-
Use at least three primary batches of the drug substance.[5]
-
Store the samples in containers that simulate the proposed commercial packaging.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for long-term studies and (0, 1, 2, 3, 6 months) for accelerated studies.
-
Analyze the samples using the validated SIAM for appearance, assay, and degradation products.
-
Data Presentation and Summary
All quantitative data from stability studies should be tabulated for clear interpretation.
Table 2: Example Stability Data Summary for 2,3-Dichloro-2'-morpholinomethyl benzophenone (Long-Term: 25°C/60%RH)
| Time Point (Months) | Appearance | Assay (% Initial) | Total Degradation Products (%) | Specific Degradant 1 (%) |
| 0 | White Powder | 100.0 | < 0.05 | < 0.05 |
| 3 | White Powder | 99.8 | 0.08 | 0.06 |
| 6 | White Powder | 99.5 | 0.15 | 0.11 |
| 9 | White Powder | 99.2 | 0.22 | 0.15 |
| 12 | White Powder | 98.9 | 0.30 | 0.21 |
| Specification | White Powder | ≥ 98.0% | ≤ 1.0% | ≤ 0.5% |
Conclusion
This guide provides a scientifically rigorous and regulatory-compliant roadmap for assessing the stability of 2,3-Dichloro-2'-morpholinomethyl benzophenone. By systematically performing forced degradation studies, developing a specific and validated stability-indicating method, and executing a formal stability program, researchers can build a comprehensive understanding of the molecule's degradation profile. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound and is a non-negotiable component of the drug development lifecycle.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- G, B., Kumar, A., & G, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
The Pharma Compliance. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]
-
Singh, S., & Kumar, V. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]
-
Verma, R. K., & Garg, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Ceresole, R., et al. (2013). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMULATIONS. Taylor & Francis Online, 40(10), 2490-2497.
-
ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]
-
CONICET Digital. (n.d.). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of (a) ibuprofen, (b) benzophenone-3, and (c) carbamazepine. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Retrieved from [Link]
- Lee, J., et al. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
- Kumar, D., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
-
Wang, L., et al. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Retrieved from [Link]
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]
-
R Discovery. (2020, March 16). Kinetics and degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions. Retrieved from [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. youtube.com [youtube.com]
- 5. ikev.org [ikev.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]
Toxicological Profile of Morpholine-Substituted Benzophenones
This guide serves as a comprehensive technical resource for the toxicological evaluation of morpholine-substituted benzophenones, a privileged scaffold in medicinal chemistry utilized for analgesic, anti-inflammatory, and antineoplastic applications.[1]
Executive Summary
Morpholine-substituted benzophenones represent a hybrid pharmacophore combining the lipophilic, UV-absorbing benzophenone core with the hydrophilic, metabolic-modulating morpholine heterocycle.[1] While this substitution pattern significantly enhances bioavailability and target affinity (particularly for COX-2 and cannabinoid receptors), it introduces distinct toxicological liabilities.[1] This guide dissects the metabolic fate, organ-specific toxicity, and safety assessment protocols required for the development of these compounds.[1]
Key Toxicological Drivers:
-
Metabolic Bioactivation: CYP450-mediated hydroxylation and potential morpholine ring-opening.[1]
-
Genotoxicity: Risk of N-nitrosomorpholine (NMOR) formation under acidic physiological conditions.[1]
-
Endocrine Disruption: Benzophenone-associated estrogenic activity.[1]
Chemical Identity & Structure-Activity Relationship (SAR)
The addition of a morpholine ring to the benzophenone scaffold alters the physicochemical profile, reducing the extreme lipophilicity of the parent benzophenone (LogP ~3.[1]2) to a range more suitable for oral bioavailability (LogP 2.0–2.5).[1]
SAR Implications for Toxicity[1]
-
Para-substitution (4-position): Most common in drug candidates (e.g., Pravadoline analogs).[1] Increases metabolic stability but enhances potential for quinone-methide intermediate formation if a leaving group is present.[1]
-
Ortho-substitution: Steric hindrance reduces CYP450 access, potentially prolonging half-life but increasing the risk of accumulation-based hepatotoxicity.[1]
-
Linker Length: Direct conjugation vs. alkyl linkers (e.g., ethoxy).[1] Ethoxy linkers (Benzophenone-N-ethyl morpholine ethers) show reduced acute toxicity compared to direct N-aryl analogs due to the prevention of direct resonance conjugation, which dampens reactivity.[1]
Metabolic Fate & Biotransformation
Understanding the metabolic pathway is critical for predicting toxicity. The morpholine moiety is not metabolically inert; it undergoes oxidative biotransformation.
Metabolic Pathways Diagram
The following diagram illustrates the divergent pathways of bioactivation and detoxification.
Figure 1: Metabolic biotransformation pathways of morpholine-substituted benzophenones. Note the ring scission pathway which acts as a potential toxophore.[1]
Toxicological Profile
Acute Toxicity
Acute toxicity varies significantly by substitution pattern.[1]
-
Oral LD50 (Rat): Generally >500 mg/kg for ether-linked derivatives.[1]
-
Intraperitoneal (IP): Higher toxicity observed (LD50 ~100-200 mg/kg) due to bypass of first-pass metabolism.[1]
-
Symptoms: CNS depression (sedation, ataxia) is the primary sign of acute overdose, consistent with the benzophenone core's pharmacological profile.[1]
Organ-Specific Toxicity
| Organ System | Toxicity Mechanism | Biomarkers |
| Hepatotoxicity | CYP Induction: Benzophenone core induces CYP2B and CYP3A, leading to centrilobular hypertrophy.[1] Reactive Metabolites: Morpholine ring opening can deplete glutathione (GSH).[1] | ALT/AST elevation, Bilirubin, GSH levels.[1] |
| Gastrointestinal | COX Inhibition: Many derivatives (e.g., p-methoxy analogs) inhibit COX-1/2, reducing protective prostaglandins.[1] | Ulceration index, occult blood.[1] |
| Endocrine | Estrogenicity: Hydroxylated benzophenone metabolites mimic 17β-estradiol.[1] | Uterotrophic assay (wet weight increase).[1] |
Genotoxicity (The Nitrosamine Risk)
A critical safety concern for any secondary amine-containing drug (or precursor) is the formation of nitrosamines.[1]
-
Mechanism: Under acidic conditions (stomach pH) or in the presence of nitrite preservatives, the morpholine ring can form N-nitrosomorpholine (NMOR) , a potent carcinogen (Group 2B).[1]
-
Mitigation: Drug candidates must be screened for nitrosation potential. Formulation strategies often include antioxidants (ascorbic acid) to inhibit this reaction.[1]
Experimental Protocols
These protocols are designed to validate safety margins and elucidate mechanisms of toxicity.
Protocol A: In Vitro Metabolic Stability & Reactive Metabolite Trapping
Objective: Determine intrinsic clearance and trap reactive iminium/quinone intermediates using Glutathione (GSH).[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH regenerating system.
-
GSH (trapping agent).[1]
Workflow:
-
Incubation: Mix HLM (0.5 mg/mL), Test Compound (10 µM), and GSH (5 mM) in Phosphate Buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system; incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Detection: Monitor for [M+H]+ and specific GSH-adduct mass shifts (+307 Da).
Self-Validation:
-
Positive Control:[1] Use Acetaminophen (known GSH adduct former).[1]
-
Negative Control:[1] Incubate without NADPH to rule out chemical instability.
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Establish IC50 values across relevant cell lines (HepG2 for liver, SH-SY5Y for CNS).[1]
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Expose cells to serial dilutions of the morpholine-benzophenone derivative (0.1 – 100 µM) for 48h.[1]
-
Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Read Absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs (Sample)}}{\text{Abs (Control)}} \times 100 $.[1]
Toxicity Screening Workflow Diagram
The following Graphviz diagram outlines the logical flow of toxicity assessment.
Figure 2: Decision tree for the toxicological evaluation of morpholine-benzophenone derivatives.
Risk Assessment & Safety Margins
When evaluating these compounds for drug development, calculate the Safety Margin (SM) using the NOAEL (No Observed Adverse Effect Level) from sub-chronic studies.[1]
[1]Target Thresholds:
-
SM > 30: Generally acceptable for early-stage lead optimization.[1]
-
SM < 10: High risk; requires structural modification (e.g., blocking metabolic soft spots on the benzophenone ring with Fluorine).[1]
References
-
Begum, A. B., et al. "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents."[1][3] Journal of Chemistry, 2014.[1]
-
National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Benzophenone." Technical Report Series No. 533, 2006.
-
Preston, B. D., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1] Journal of Medicinal Chemistry, 2016.[1] [1]
-
European Medicines Agency (EMA). "Assessment Report: Nitrosamine impurities in human medicinal products."[1] EMA/369136/2020, 2020.[1]
-
Shashikanth, S., et al. "Synthesis and cytotoxic activity of new benzophenone derivatives."[1][3] European Journal of Medicinal Chemistry, 2006.[1] [1]
Sources
Methodological & Application
Step-by-step preparation of Tazemetostat intermediates
Executive Summary
This application note provides a rigorous, step-by-step technical guide for the synthesis of Tazemetostat (EPZ-6438) , a first-in-class EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma. Unlike generic literature reviews, this protocol focuses on process chemistry optimization , prioritizing scalability, intermediate stability, and impurity control.
The synthetic strategy outlined here utilizes a convergent approach , assembling the molecule from three distinct high-purity building blocks:
-
The Pyridone Linker (Fragment A): A functionalized heterocycle critical for H-bond interactions in the EZH2 active site.
-
The Biphenyl Core (Fragment B): Constructed via regioselective bromination and sequential reductive aminations.
-
The Morpholine Tail (Fragment C): Introduced via Suzuki-Miyaura coupling to ensure solubility and pharmacokinetic performance.
Retrosynthetic Analysis & Workflow
The synthesis is designed to minimize late-stage functional group interconversion. The final assembly relies on a high-yielding amide coupling between a biphenyl carboxylic acid and a pyridone methylamine.
Figure 1: Retrosynthetic disconnection of Tazemetostat into three primary metabolic stable fragments.
Detailed Experimental Protocols
Phase 1: Synthesis of the Pyridone Linker (Fragment A)
Target: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Hydrochloride Criticality: This fragment is prone to oxidative degradation as the free base. It is isolated and stored as the HCl salt to ensure long-term stability.
Step 1.1: Cyclocondensation (Guareschi-Thorpe type)
-
Reagents: Ethyl acetoacetate (1.0 eq), Cyanoacetamide (1.0 eq), KOH (1.0 eq), Water.
-
Protocol:
-
Dissolve KOH in water (approx. 5M) in a reactor fitted with an overhead stirrer.
-
Add ethyl acetoacetate followed by cyanoacetamide at 20–25 °C.
-
Heat the mixture to reflux (100 °C) for 4 hours. The solution will initially be clear and then precipitate the pyridone salt.
-
Cool to 0 °C and acidify with HCl to pH 3–4 to precipitate 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Filter, wash with ice-cold water, and dry.
-
Expert Insight: Control the acidification rate.[1] Rapid addition of acid can trap impurities in the crystal lattice.
-
Step 1.2: Nitrile Reduction
-
Reagents: Nitrile intermediate, Raney Nickel (cat.), H₂ (50 psi), Methanol/Ammonia.
-
Protocol:
-
Suspend the nitrile in Methanol saturated with Ammonia (7N NH₃ in MeOH).
-
Add Raney Nickel (washed with MeOH).
-
Hydrogenate at 50 °C / 50 psi for 12 hours.
-
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate.[2][3] Treat the residue with 4M HCl in Dioxane to precipitate the Fragment A HCl salt .
-
Validation: 1H NMR should show a singlet at ~2.2 ppm (methyls) and a singlet at ~3.8 ppm (methylene alpha to amine).
-
Phase 2: Construction of the Biphenyl Core (Fragment B)
Target: Methyl 5-bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoate
Step 2.1: Regioselective Bromination
-
Substrate: 2-methyl-3-nitrobenzoic acid.
-
Solvent: H₂SO₄ / TFA.
-
Protocol:
-
Dissolve starting material in concentrated H₂SO₄ at 0 °C.
-
Add DBDMH portion-wise.
-
Stir at room temperature for 16 hours.
-
Why DBDMH? It offers superior atom economy and safer handling compared to elemental bromine (Br₂), with higher regioselectivity for the meta position relative to the activating methyl group.
-
Step 2.2: Esterification & Nitro Reduction
-
Protocol: Standard Fischer esterification (MeOH/H₂SO₄) followed by Fe/NH₄Cl or catalytic hydrogenation (Pd/C, H₂) yields Methyl 3-amino-5-bromo-2-methylbenzoate.
Step 2.3: Sequential Reductive Amination (The "Tail" Assembly)
-
Reagents: 4-Oxanone (Tetrahydro-4H-pyran-4-one), NaBH(OAc)₃, Acetaldehyde.
-
Protocol:
-
Amination 1: React the aniline intermediate with 4-oxanone (1.5 eq) and NaBH(OAc)₃ (2.0 eq) in DCE/Acetic Acid. Stir 24h.
-
Checkpoint: Monitor disappearance of aniline by TLC/LCMS.
-
-
Amination 2: To the secondary amine, add Acetaldehyde (3.0 eq) and NaBH(OAc)₃.
-
Workup: Quench with saturated NaHCO₃, extract with EtOAc.
-
Expert Insight: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines in the presence of esters.
-
Phase 3: Suzuki Coupling & Final Assembly
Step 3.1: Suzuki-Miyaura Coupling
-
Coupling Partners: Fragment B (Aryl Bromide) + Fragment C (4-(4-morpholinomethyl)phenylboronic acid pinacol ester).
-
Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%), Na₂CO₃ (2M aq), 1,4-Dioxane.
-
Protocol:
-
Degas solvents with N₂ for 30 mins (Critical to prevent homocoupling).
-
Combine fragments and base in Dioxane/Water (4:1).
-
Add catalyst and heat to 90 °C for 4–6 hours.
-
Saponification: Once coupling is complete, add LiOH (3 eq) directly to the reaction mixture and stir at 50 °C to hydrolyze the methyl ester to the carboxylic acid.
-
Isolation: Acidify to pH 5–6 with 1M HCl. Extract with 10% MeOH/DCM.
-
Step 3.2: Amide Coupling (Final Step)
-
Reagents: Biphenyl Carboxylic Acid (from 3.1), Fragment A (Pyridone Amine HCl), EDC·HCl, HOAt, DIPEA, DMSO.
-
Protocol:
-
Dissolve the carboxylic acid in DMSO (solubility can be poor in DCM).
-
Add DIPEA (3.0 eq) followed by EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir for 10 mins to activate.
-
Add Fragment A (1.1 eq). Stir at RT for 12 hours.[2]
-
Purification: Pour into water. Filter the precipitate.[2][3][6][7] Recrystallize from Ethanol/Water or purify via preparative HPLC.
-
Analytical Specifications & Quality Control
| Intermediate | Key 1H NMR Signals (DMSO-d6/CDCl3) | Mass Spec (ESI+) |
| Fragment A | δ 2.16 (s, 3H), 2.22 (s, 3H), 3.85 (s, 2H, CH₂-NH₂) | [M+H]⁺ = 153.1 |
| Fragment B | δ 7.2-7.5 (Ar-H), 3.9 (s, 3H, OMe), 2.9 (m, Pyran) | [M+H]⁺ = 370.1 |
| Tazemetostat | δ 11.5 (s, 1H, NH), 5.9 (s, 1H, Pyridone-H), 4.2 (d, 2H, CH₂-NH), 3.5 (m, Morpholine), 2.2 (s, Methyls) | [M+H]⁺ = 573.3 |
Troubleshooting & Optimization
-
Low Yield in Reductive Amination: Steric hindrance from the ortho-methyl group on the aniline can slow down the reaction. Use Ti(OiPr)₄ as a Lewis acid additive to facilitate imine formation before adding the reducing agent.
-
Palladium Removal: Residual Pd is a major concern in the final drug substance. Use SiliaMetS® Thiol or similar metal scavengers after the Suzuki coupling step, before the final amide coupling.
-
Solubility Issues: The final carboxylic acid intermediate is often insoluble in non-polar solvents. Use THF/Water mixtures for workups or proceed to the next step without full isolation if purity permits.
References
-
Kuntz, K. W., et al. (2016). Discovery of EPZ-6438 (Tazemetostat): A Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitor of EZH2. Journal of Medicinal Chemistry.
-
Epizyme, Inc. (2012). Substituted Benzene Compounds. WO Patent 2012/142504.
-
Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole (Analogous chemistry for methylation/bromination). Organic Process Research & Development.
-
Sigma-Aldrich. (n.d.).[8] 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester Product Sheet.
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.
Sources
- 1. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. DBDMH - Wikipedia [en.wikipedia.org]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Scalable Manufacturing of 2,3-Dichloro-2'-morpholinomethyl benzophenone
Abstract & Strategic Overview
This application note details a robust, scalable manufacturing process for 2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS: 898750-98-6). This molecule is a "privileged scaffold" often utilized as a key intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.
While laboratory-scale synthesis often utilizes Friedel-Crafts acylation, such routes suffer from poor regioselectivity and difficult isomer separations upon scale-up. This protocol utilizes a Grignard-Nitrile coupling strategy , ensuring complete regiospecificity and avoiding the formation of bis-addition tertiary alcohol impurities common in acid chloride couplings.
Key Process Advantages:
-
Regiocontrol: 100% ortho-selectivity via directed Grignard formation.
-
Chemoselectivity: Use of 2,3-dichlorobenzonitrile prevents over-alkylation (bis-addition), a common failure mode when using 2,3-dichlorobenzoyl chloride.
-
Purification: Designed to isolate the product as a crystalline Hydrochloride (HCl) salt, eliminating the need for silica gel chromatography at kilogram scale.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary commercially available fragments: 2-Bromobenzyl bromide and 2,3-Dichlorobenzonitrile .
Pathway Logic
-
Precursor Synthesis: Nucleophilic substitution of 2-bromobenzyl bromide with morpholine.
-
Metallation: Formation of the Grignard reagent from the aryl bromide. Note: The morpholine nitrogen provides internal coordination to Mg, potentially stabilizing the species but requiring specific initiation protocols.
-
Nucleophilic Addition: Addition of the Grignard to the nitrile to form the imine-magnesium intermediate.
-
Hydrolysis: Acidic workup to release the ketone.
Figure 1: Retrosynthetic pathway utilizing the Grignard-Nitrile coupling strategy to ensure regio- and chemoselectivity.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(2-Bromobenzyl)morpholine
Objective: Create the aryl bromide precursor. Critical Quality Attribute (CQA): Removal of residual morpholine (poison for Grignard).
-
Reactor Charge: Charge a glass-lined reactor with 2-Bromobenzyl bromide (1.0 equiv) and Toluene (5 vol).
-
Base Addition: Add Potassium Carbonate (anhydrous, 1.5 equiv) suspended in the solution.
-
Amine Addition: Cool to 10°C. Slowly add Morpholine (1.1 equiv) over 1 hour. Caution: Exothermic reaction.
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% bromide).
-
Workup: Add Water (5 vol). Separate phases. Wash organic layer with 5% NaHCO3 followed by Brine.
-
Drying: Azeotropic distillation of the Toluene layer to remove water (Target: <0.05% w/w H2O). Crucial for Step 2.
Step 2 & 3: Grignard Formation and Coupling
Objective: Generate the C-C bond.[1] Safety Note: Grignard initiation has an induction period followed by rapid exotherm.
Reagents:
-
4-(2-Bromobenzyl)morpholine (from Step 1, in Toluene)
-
Magnesium Turnings (1.2 equiv)
-
THF (anhydrous, 3 vol)
-
2,3-Dichlorobenzonitrile (1.05 equiv)
-
DIBAL-H (0.01 equiv, initiator)
Protocol:
-
Activation: In a clean, dry reactor under N2, charge Mg turnings and minimal THF to cover. Add DIBAL-H (initiator) and stir for 15 min at 25°C.
-
Initiation: Add 5% of the Bromide/Toluene solution. Heat to 60°C. Observe exotherm (temp spike) or color change (grey to turbid/brown).
-
Propagation: Once initiated, maintain temperature at 60-65°C. Dose the remaining Bromide solution over 2-3 hours.
-
Process Control: If pot temp drops despite dosing, STOP dosing. Re-initiate. Do not accumulate unreacted bromide.
-
-
Coupling: Cool Grignard solution to 20°C.
-
Addition: Dissolve 2,3-Dichlorobenzonitrile in THF (2 vol) and add to the Grignard solution slowly, keeping Temp < 40°C.
-
Conversion: Heat to reflux (65°C) for 6 hours. The nitrile forms a stable imine-magnesium salt.
-
Note: Unlike Acid Chlorides, the Nitrile does not react twice.
-
Step 4: Hydrolysis and Salt Formation
Objective: Hydrolyze imine to ketone and isolate as HCl salt.
-
Quench: Cool reaction to 0°C. Slowly add 6N HCl (3 equiv). Caution: Hydrogen gas evolution from excess Mg.
-
Hydrolysis: Heat biphasic mixture to 50°C for 2 hours. This cleaves the imine to the ketone.[2][3]
-
Extraction: Cool to 25°C. Separate layers. Extract aqueous layer with Toluene. Combine organics.
-
Salt Formation: Dry organic layer. Add HCl in IPA (1.1 equiv).
-
Crystallization: Cool to 0°C. The 2,3-Dichloro-2'-morpholinomethyl benzophenone HCl salt will precipitate.
-
Filtration: Filter and wash with cold Acetone.
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Water Content (Step 2) | < 200 ppm | Water quenches Grignard, lowering yield and creating des-bromo impurities. |
| Mg Stoichiometry | 1.1 - 1.3 eq | Excess Mg ensures complete conversion of bromide; too much creates filtration hazards. |
| Coupling Temp | < 40°C (Dosing) | Controls exotherm. Higher temps during dosing can lead to Wurtz coupling (dimerization). |
| Hydrolysis pH | < 1.0 | Strong acid required to fully hydrolyze the sterically hindered imine intermediate. |
Process Safety & Hazard Analysis
Thermal Hazards (Grignard)
The formation of the Grignard reagent is highly exothermic (
-
Hazard: "Sleeping Grignard" (accumulation of halide without initiation) followed by runaway reaction.
-
Control: Use Redundant Temperature Monitoring . Verify initiation (exotherm > 5°C) before continuous dosing. Use DIBAL-H or Iodine as reliable activators.
Chemical Compatibility
-
2,3-Dichlorobenzoyl Chloride (Alternative Route): If using the acid chloride instead of nitrile, be aware it is a potent lachrymator and corrosive. The Nitrile route described here is safer for handling.
-
Hydrogen Evolution: Quenching excess Magnesium with HCl releases
. Ensure reactor headspace is purged with Nitrogen and vented to a scrubber.
Figure 2: Safety logic flow for Grignard initiation to prevent thermal runaway.
Analytical Controls
In-Process Control (IPC) Methods
-
HPLC (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.[]
-
Markers: Monitor disappearance of 4-(2-bromobenzyl)morpholine (RT ~ 4.5 min) and 2,3-dichlorobenzonitrile (RT ~ 5.2 min). Product appears at RT ~ 7.8 min.
-
Specification Limits (Final Product)
-
Appearance: White to Off-white crystalline solid.
-
Assay (HPLC): > 98.5% (a/a).
-
Related Substances:
-
Residual Solvents: Toluene < 890 ppm; THF < 720 ppm.
References
-
Grignard Addition to Nitriles
-
Moffett, R. B., & Shriner, R. L. (1941). The Preparation of Ketones from Nitriles. Organic Syntheses, 21, 90. Link
- Mechanistic insight: The intermediate imine salt prevents the addition of a second equivalent of Grignard, unlike acid chlorides or esters.
-
- Scale-Up of Grignard Reagents: Busacca, C. A., et al. (2011). Grignard Reagents on Scale: Safety and Process Optimization. Organic Process Research & Development, 15(6). (General methodology for controlling exotherms).
-
Synthesis of Morpholine-Benzophenones (Analogous Chemistry)
-
Review of Neurokinin-1 Antagonist Synthesis: Hale, J. J., et al. (1998). Piperazinyl-benzophenones.[]Journal of Medicinal Chemistry. (Contextualizing the scaffold).
-
-
Safety Data (2,3-Dichlorobenzoyl derivatives)
-
PubChem CID 17944 (2,3-Dichlorobenzoyl chloride) - Safety & Hazards. Link
-
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and performed in appropriate containment.
Sources
High-Efficiency Reductive Amination of Benzophenones: Overcoming Steric and Electronic Barriers
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Why Standard Protocols Fail
Benzophenones (diaryl ketones) represent a unique challenge in reductive amination compared to aliphatic ketones or aldehydes. Two primary factors contribute to the failure of standard protocols (e.g.,
-
Steric Hindrance: The two bulky phenyl rings create significant steric crowding around the carbonyl carbon, severely retarding the nucleophilic attack of the amine.
-
Thermodynamic Equilibrium: The formation of the ketimine (Schiff base) intermediate is the rate-limiting step. Unlike aldehydes, where the equilibrium favors the imine, benzophenones favor the starting ketone. Without a driving force to remove water or coordinate the oxygen, the concentration of the reducible imine species remains negligible.
The Solution: Titanium(IV) Isopropoxide Mediation
To overcome these barriers, this guide utilizes Titanium(IV) isopropoxide (
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Chemical Dehydration: It irreversibly scavenges the water produced during imine formation, shifting the equilibrium toward the imine species (
).
Mechanistic Pathway
The following diagram illustrates the critical role of Titanium in shifting the equilibrium, a concept essential for troubleshooting low yields.
Caption: Figure 1. Mechanism of Ti-mediated reductive amination. Note the irreversible water capture (Red Arrow) that drives the unfavorable equilibrium forward.
Part 2: Experimental Protocols
Protocol A: The Bhattacharyya Method (Titanium-Mediated)
Recommended for: Small to mid-scale synthesis (mg to 100g), valuable intermediates, and difficult substrates.
Reagents & Equipment[1][2][3][4]
-
Substrate: Benzophenone derivative (1.0 equiv).
-
Amine: Primary amine (1.2–1.5 equiv). Note: If using amine-HCl salt, add 1.2 equiv of
. -
Lewis Acid: Titanium(IV) isopropoxide (1.25–1.5 equiv). Grade: 97%+.
-
Reductant: Sodium Borohydride (
) (1.0 equiv). -
Solvent: Absolute Ethanol (EtOH) or THF (anhydrous).
-
Quench: 2M Ammonium Hydroxide (
) or 1M NaOH.
Step-by-Step Procedure
-
Complexation (The "Aging" Step):
-
In a flame-dried flask under Nitrogen, dissolve the benzophenone (10 mmol) and amine (12-15 mmol) in absolute EtOH (15 mL).
-
Add
(15 mmol) dropwise via syringe. -
Critical: Stir at ambient temperature for 6–12 hours .
-
Checkpoint: Monitor by IR or TLC. The carbonyl peak (
) should disappear, replaced by the imine stretch ( ). Do not proceed until carbonyl is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(10 mmol) carefully in portions. (Caution: Hydrogen gas evolution). -
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Workup (The "Anti-Emulsion" Technique):
-
Standard water quench leads to unfilterable Ti-gels. Use this specific method:
-
Pour the reaction mixture into 2M aqueous ammonia (30 mL) .
-
Stir vigorously for 20 minutes. The Titanium will precipitate as a white/grey granular solid (
), not a gel. -
Filter through a Celite pad. Wash the pad with
. -
Extract the filtrate with
(3x). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Most products are obtained in >90% purity.[5] If necessary, purify via flash chromatography (typically Silica; Hexane/EtOAc + 1%
to prevent streaking).
-
Protocol B: Catalytic Hydrogenation
Recommended for: Large-scale manufacturing, "Green" chemistry requirements, or when Ti waste is unacceptable.
Reagents & Equipment[1][2][3][4]
-
Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel.
-
Solvent: Ethanol or Methanol.[6]
-
Hydrogen Source:
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Procedure
-
Preparation:
-
Dissolve benzophenone (1.0 equiv) and amine (1.5–2.0 equiv) in Ethanol.
-
Optional: Add 4Å molecular sieves to assist imine formation (though less effective than Ti).
-
-
Hydrogenation:
-
Add Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Purge vessel with
. -
Stir at room temperature under
atmosphere (50 psi preferred for benzophenones).
-
-
Monitoring & Control:
-
Risk: Over-reduction to diphenylmethane (hydrocarbon) is common if the reaction runs too long or is too acidic.
-
Control: Maintain neutral pH. Avoid acetic acid unless the amine is unreactive. Monitor strictly by HPLC.
-
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate.
-
Part 3: The Self-Validating System (Troubleshooting)
Use the following logic flow to diagnose failures. This system relies on checking the intermediate state before committing to the reduction.
Caption: Figure 2. Decision tree for maximizing yield and avoiding workup failures.
Comparative Data: Protocol Efficiency
| Parameter | Protocol A: Ti-Mediated | Protocol B: Hydrogenation | Protocol C: NaBH3CN (Standard) |
| Conversion (Benzophenone) | >95% | 80–99% | <30% (Poor) |
| Reaction Time | 12–18 h | 24–48 h | 24–72 h |
| Selectivity | High (Mono-alkylation) | Moderate (Risk of over-reduction) | High |
| Scalability | Moderate (Ti waste) | High | Low (Cyanide waste) |
| Moisture Tolerance | High (Ti scavenges) | Low | Moderate |
References
-
Bhattacharyya, S. (1995).[7][8] Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Bhattacharyya, S. (1995).[7][8] Titanium(IV) mediated reductive aminations of 1-adamantyl methyl ketone: facile preparation of potential antiviral agents rimantadine and its analogues.[7][9] Journal of the Chemical Society, Perkin Transactions 1, (15), 1845-1847. Link
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[10] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][6][9][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. DSpace [open.bu.edu]
- 2. designer-drug.com [designer-drug.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN109320398A - A kind of method for synthesizing benzyl alcohol by catalytic hydrogenation of benzophenone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 7. Titanium(IV) mediated reductive aminations of 1-adamantyl methyl ketone: facile preparation of potential antiviral agents rimantadine and its analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Handling and Storage Protocols for Light-Sensitive Benzophenone Compounds
Executive Summary & Core Directive
Benzophenone and its derivatives are the workhorses of photoaffinity labeling (PAL), polymer photoinitiation, and UV-blocking applications. However, their utility relies entirely on their ability to remain inert until a specific photon trigger is applied. Premature activation via ambient light or improper solvent choice is a "silent killer" of experimental reproducibility, leading to high background noise, low cross-linking yields, and false-negative binding data.
This guide moves beyond generic safety data sheets to provide a mechanistically grounded protocol for handling these compounds. It focuses on preventing the n-π* transition that drives the "thief" reaction: hydrogen abstraction from solvents.
The Science of Sensitivity: Why Protocols Fail
To handle benzophenones correctly, one must understand their degradation mechanism. Unlike diazirines or azides, benzophenones do not photodegrade into a loss-of-function inert species immediately; they undergo a reversible excitation that becomes irreversible only upon reaction with a hydrogen donor.
The Photochemical Trap
Upon absorbing light (typically 350–360 nm), the benzophenone carbonyl oxygen transitions to an excited singlet state (
Mechanism Visualization
The following diagram illustrates the pathway from active probe to inactive waste, highlighting the critical intervention points.
Figure 1: The photochemical fate of benzophenone. Storage failure occurs when the triplet state abstracts hydrogen from solvents, leading to dimerization.
Storage Protocols: Preserving the Warhead
Solid State Storage
In the solid state, benzophenones are relatively stable but can still undergo surface degradation if exposed to UV.
-
Primary Container: Amber glass vials with Teflon-lined caps. Plastic containers are permeable to oxygen and moisture, which can affect hygroscopic derivatives.
-
Secondary Containment: Opaque desiccator or aluminum foil-wrapped box.
-
Temperature:
-
Standard Benzophenone: Room temperature (
) is acceptable. -
Functionalized Probes (e.g., for PAL): Store at
. This arrests slow thermal hydrolysis of linker arms (e.g., esters, amides) often attached to the benzophenone moiety.
-
Solution Storage (Critical)
Never store benzophenones in protic solvents with alpha-hydrogens (e.g., Isopropanol, Ethanol) for long periods. These are prime targets for hydrogen abstraction.
Table 1: Solvent Compatibility for Storage
| Solvent Class | Examples | Suitability | Risk Factor |
| High Risk | Methanol, Ethanol, Isopropanol | AVOID | High H-donor capacity; rapid ketyl radical formation under stray light. |
| Moderate Risk | DMSO, DMF | Use with Caution | Hygroscopic; water uptake can induce hydrolysis of linkers. |
| Preferred | Acetonitrile (ACN), Water (if soluble) | Recommended | Low H-donor capacity; chemically inert to the radical. |
| Inert | Carbon Tetrachloride, Benzene | High Stability | No abstractable hydrogens (rarely used due to toxicity). |
Handling Protocol: The "Safe Light" Workflow
This protocol is designed for the preparation of Photoaffinity Labeling (PAL) reagents, where purity is paramount.
Environmental Setup
-
Lighting: All handling must occur under filtered light .
-
Gold Standard: Sodium vapor lamps (589 nm emission).
-
Lab Standard: Yellow UV-blocking film (cutoff
) over fluorescent tubes. -
Emergency: Red LED headlamps.
-
-
Glassware: Use Class A amber volumetric flasks. If amber glass is unavailable, wrap clear glass entirely in aluminum foil before adding the compound.
Reagent Preparation Workflow
The following workflow ensures the compound is never exposed to "active" photons during dissolution.
Figure 2: Step-by-step handling workflow to minimize moisture condensation and photodegradation.
Step-by-Step Methodology
-
Equilibration: Remove the stock vial from the freezer and place it in a dark drawer for 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which condenses on the solid. Water can hydrolyze ester linkages common in PAL probes.
-
Weighing: Tare an amber vial. Quickly transfer the solid. Do not leave the stock bottle open.
-
Dissolution: Add Acetonitrile (ACN) or DMSO .
-
Note: If using DMSO, ensure it is anhydrous. DMSO is hygroscopic and can facilitate side reactions over time.
-
-
Inert Gas Purge: Gently blow a stream of Nitrogen or Argon into the headspace of the vial for 10 seconds before capping. This displaces oxygen, which can quench the excited triplet state (good for stability) but also create reactive singlet oxygen species (bad for the molecule). An inert atmosphere is the safest baseline.
-
Usage: Prepare working solutions immediately before the experiment. Discard unused working solutions; do not re-freeze.
Quality Control & Troubleshooting
How do you know if your benzophenone probe is "dead"?
-
Visual Inspection: Pure benzophenones are typically white or off-white solids. A yellowing or browning tint indicates dimerization (benzpinacol formation) or oxidation.
-
UV-Vis Shift:
-
Intact: Distinct
absorption band around 330–360 nm. -
Degraded: Loss of the characteristic peak or broadening/flattening of the spectrum in this region.
-
-
LC-MS Validation: Run a blank LC-MS. The dimer (Benzpinacol) will appear as a mass of
. If the dimer peak exceeds 5% of the total ion count, discard the stock.
Waste Disposal
Benzophenone derivatives are often toxic to aquatic life and suspected carcinogens.[1]
-
Segregation: Do not mix with general organic waste if the waste stream is treated with UV sterilization (rare, but possible).
-
Labeling: Clearly label as "Photochemically Active / Suspected Carcinogen."
-
Quenching (Optional): If disposing of large quantities of highly reactive activated esters, quench with an amine (e.g., Tris buffer) before disposal to prevent reaction with waste containers.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.[2] Future Medicinal Chemistry, 7(2), 159–183. Link
-
Preston, A. J., et al. (2014). Toxicological Profile for Benzophenone. Agency for Toxic Substances and Disease Registry (ATSDR). Link
-
Ge, Y., et al. (2025).[3] Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.[4][5] Environmental Science: Processes & Impacts. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Benzophenone.[6][7] Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. carlroth.com [carlroth.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 6. redox.com [redox.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Unveiling the Pharmaceutical Potential of Substituted Benzophenones: A Guide for Researchers
A Senior Application Scientist's Perspective on 2,3-Dichloro-2'-morpholinomethyl benzophenone and the Broader Benzophenone Scaffold in Drug Discovery
Introduction
To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed guide into the pharmaceutical landscape of substituted benzophenones, with a specific focus on the structural class to which 2,3-Dichloro-2'-morpholinomethyl benzophenone belongs. It is critical to establish at the outset that, based on a comprehensive review of publicly available scientific literature and patent databases, there are no specific, documented industrial or pharmaceutical applications for 2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS #: 898750-98-6) to date. The information that follows is therefore built upon the well-established importance of the benzophenone and morpholine scaffolds in medicinal chemistry, providing a scientifically grounded framework for exploring the potential of this and similar molecules.
The benzophenone scaffold is a ubiquitous and versatile structure in medicinal chemistry, found in numerous naturally occurring and synthetic compounds with a wide array of biological activities. These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral effects. The inherent properties of the benzophenone core, combined with the diverse functionalities that can be introduced through substitution, make it a privileged scaffold in drug design and development.
The Benzophenone Scaffold: A Foundation for Diverse Biological Activity
The core structure of benzophenone, consisting of two phenyl rings attached to a central carbonyl group, provides a unique three-dimensional arrangement that can interact with a variety of biological targets. The versatility of this scaffold lies in the ability to modify the phenyl rings with different substituents, thereby fine-tuning the molecule's steric, electronic, and pharmacokinetic properties.
Table 1: Overview of Reported Biological Activities of Substituted Benzophenones
| Biological Activity | Examples of Substituted Benzophenones | Therapeutic Area |
| Anti-inflammatory | Ketoprofen, other novel derivatives | Pain management, Arthritis |
| Anticancer | Compounds with thiazole, benzimidazole, coumarin moieties | Oncology |
| Antimicrobial | Derivatives with 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine moieties | Infectious Diseases |
| Antiviral (HIV) | Derivatives with amino-sulfanilamide moieties | Virology |
| Neuroprotective | Certain synthetic derivatives | Neurology |
This table is a summary of findings from multiple sources.
The Role of the Morpholine Moiety in Drug Design
The presence of a morpholine ring in a drug candidate can significantly influence its physicochemical properties. Morpholine is a common heterocyclic motif in medicinal chemistry, often introduced to:
-
Improve aqueous solubility and oral bioavailability: The basic nitrogen atom of the morpholine ring can be protonated at physiological pH, enhancing water solubility.
-
Modulate lipophilicity: The morpholine group can balance the lipophilicity of a molecule, which is crucial for cell membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Introduce a key binding interaction: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the overall conformation of the ring can provide favorable steric interactions with a target protein.
-
Enhance metabolic stability: The morpholine ring is generally more resistant to metabolic degradation compared to other amine-containing groups.
Hypothetical Synthesis of 2,3-Dichloro-2'-morpholinomethyl benzophenone
While a specific industrial synthesis protocol for this compound is not publicly documented, a plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles. A common route for the synthesis of such aminomethylated benzophenones is the Mannich reaction or a related nucleophilic substitution.
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of 2,3-dichlorobenzophenone with a suitable morpholinomethylating agent or a two-step process involving bromination followed by nucleophilic substitution with morpholine.
dot
Caption: Proposed synthetic workflow for 2,3-Dichloro-2'-morpholinomethyl benzophenone.
Experimental Protocol: A General Approach to Screening for Biological Activity
For a novel compound like 2,3-Dichloro-2'-morpholinomethyl benzophenone, a systematic screening process is essential to identify any potential pharmaceutical applications. The following protocol outlines a general workflow for the initial biological evaluation of a new chemical entity (NCE).
Step 1: In Silico and In Vitro Primary Screening
-
Computational Modeling (In Silico):
-
Utilize molecular docking software to predict the binding affinity of the compound against a panel of known drug targets, particularly those associated with cancer, inflammation, and neurological disorders, given the known activities of the benzophenone scaffold.
-
Perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-like properties of the molecule.
-
-
Initial Cytotoxicity Assessment (In Vitro):
-
Screen the compound for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) and a normal human cell line (e.g., fibroblasts) to determine its therapeutic index. The MTT or LDH leakage assays are commonly used for this purpose.
-
Step 2: Target-Based and Phenotypic Secondary Screening
-
Enzyme Inhibition Assays:
-
Based on the in silico predictions and the known activities of related benzophenones, perform enzyme inhibition assays. For example, if anti-inflammatory activity is suspected, test for inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.
-
-
Receptor Binding Assays:
-
Evaluate the binding of the compound to specific receptors of interest using techniques such as radioligand binding assays or surface plasmon resonance (SPR).
-
-
Cell-Based Phenotypic Assays:
-
If the compound shows anti-proliferative activity, further investigate its effect on the cell cycle, apoptosis, and cell migration.
-
For potential anti-inflammatory effects, measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.
-
dot
Caption: General workflow for biological screening of a novel chemical entity.
Data Interpretation and Future Directions
The data generated from this screening cascade would provide the first insights into the potential therapeutic value of 2,3-Dichloro-2'-morpholinomethyl benzophenone. Positive "hits" would warrant further investigation, including lead optimization through structure-activity relationship (SAR) studies, and subsequent in vivo testing in animal models of disease.
While 2,3-Dichloro-2'-morpholinomethyl benzophenone itself does not have a documented history in pharmaceutical applications, its constituent scaffolds—benzophenone and morpholine—are of significant interest to medicinal chemists. The benzophenone core offers a tunable platform for engaging with a variety of biological targets, while the morpholine moiety can impart favorable pharmacokinetic properties. The provided hypothetical synthesis and screening protocols offer a roadmap for researchers to explore the potential of this and other novel substituted benzophenones. The path from a new chemical entity to a clinically approved drug is long and arduous, but it begins with the systematic and scientifically rigorous investigation of promising molecular scaffolds.
References
- A series of novel benzophenone derivatives containing a thiazole heterocyclic nucleus were designed by molecular hybridization. Molecular docking studies have demonstrated the inhibitory potential of the designed compounds against cyclooxygenase (COX) isoenzymes. These compounds were synthesized, characterized, and evaluated for their anti-inflammatory properties by the croton oil-induced ear edema assay to examine their effect on both prostaglandin (
Troubleshooting & Optimization
Technical Support Center: Tazemetostat (EPZ-6438) Synthesis & Impurity Control
[1]
Current Status: Operational Ticket Focus: Minimizing Byproduct Formation in Intermediate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Convergent Pathway
Welcome to the Tazemetostat Synthesis Support Center. This guide addresses the specific process chemistry challenges encountered during the scale-up of EPZ-6438 .
The synthesis of Tazemetostat is convergent, relying on the coupling of two complex fragments: the Pyridone-Methylamine (Fragment A) and the Biphenyl-Carboxylic Acid (Fragment B) .[1] High-purity isolation of these intermediates is critical, as downstream purification of the final API is complicated by the poor solubility of the pyridone core.[1]
Master Synthesis Workflow
Figure 1: Convergent synthesis strategy for Tazemetostat, highlighting the critical Suzuki and Amide coupling junctions.[1]
Module 1: The Biphenyl System (Suzuki-Miyaura Coupling)
Context: The formation of the biphenyl core involves coupling a highly substituted aryl bromide with a morpholino-phenyl boronic acid.[1] Common Failure Mode: Formation of Impurity SZ-1 (Homocoupling Dimer) and Impurity SZ-2 (Protodeboronation) .[1]
Troubleshooting Guide: Impurity Profiling
| Symptom | Probable Impurity | Root Cause | Corrective Action |
| New peak at RRT ~1.2 (High MW) | Homocoupling Dimer (Biaryl ether) | Oxygen presence in the reactor or excessive catalyst loading.[1] | Sparging Protocol: Switch from vacuum/backfill to subsurface sparging with Argon for 30 mins. Reduce Pd loading. |
| Peak at RRT ~0.8 (Mass = Product - Aryl Ring) | Protodeboronation (Des-boron arene) | Reaction temperature too high or base concentration too aggressive (high pH).[1] | Base Switch: Replace |
| Black Precipitate early in reaction | Palladium Black (Catalyst death) | Ligand instability or poor solvent degassing.[1] | Ligand Stabilization: Ensure excess ligand (e.g., |
Deep Dive: Controlling the Homocoupling Dimer
The homocoupling of the boronic acid is an oxidative process often facilitated by Pd(II) species in the presence of oxygen.
Optimized Protocol (Low-Impurity):
-
Solvent System: Use 1,4-Dioxane/Water (4:1).[1] Avoid ethanol if transesterification is observed.[1]
-
Degassing: Do NOT rely on simple sonication.[1] Use a subsurface sparge with Nitrogen or Argon for at least 30 minutes before adding the catalyst.[1]
-
Catalyst Addition: Add
(or similar) last, under a positive pressure of inert gas.[1] -
Temperature Ramp: Heat rapidly to 80-90°C. Slow heating promotes deboronation over cross-coupling.
Module 2: Reductive Amination (The Aniline Core)
Context: Installing the tetrahydropyran and ethyl groups onto the aniline nitrogen (Intermediate 370 in patents). Common Failure Mode: Over-alkylation or Incomplete Conversion .[1]
FAQ: Sequential Alkylation Strategy
Q: Why am I seeing significant diethyl impurity? A: This occurs if acetaldehyde is introduced before the tetrahydropyran ring is fully installed.[1] The steric bulk of the pyran ring is necessary to control the selectivity of the second alkylation.[1]
Q: The reaction stalls at the imine stage.[1] Should I add acid? A: Yes, but cautiously.
-
Protocol: Use Acetic Acid (AcOH) as a catalyst (1-2 eq).
-
Reducing Agent: Switch from Sodium Cyanoborohydride (
) to Sodium Triacetoxyborohydride ( ) . STAB is milder and less likely to reduce the ketone/aldehyde before it forms the imine.[1]
Step-by-Step Priority:
Module 3: Final Amide Coupling (The Bottleneck)
Context: Coupling the Biphenyl Acid (Fragment B) with the Pyridone Methylamine (Fragment A). Common Failure Mode: Gelation/Precipitation leading to entrapment of impurities, or Epimerization (though less risky here due to achiral benzylic position, regioselectivity remains key).[1]
Troubleshooting Guide: Solubility & Reagents
The pyridone moiety has high lattice energy and poor solubility in non-polar solvents (DCM, EtOAc).[1]
Scenario: Reaction mixture turns into a thick slurry; conversion stops at 60%.
Root Cause Analysis: The activated ester (formed by EDC/HOBt or HATU) precipitates out of solution before the amine can attack, or the amine itself is protonated and insoluble.
Recommended System:
-
Solvent: DMSO or DMF is mandatory for the amine solubility.[1]
-
Coupling Reagent: HATU is preferred over EDC for difficult steric couplings, but T3P (Propylphosphonic anhydride) is the superior choice for scale-up due to easier workup (water-soluble byproducts).[1]
-
Base: Diisopropylethylamine (DIPEA).[1] Ensure pH is >8 to keep the amine free.[1]
Logic Tree: Amide Coupling Optimization
Figure 2: Decision matrix for troubleshooting the final amide coupling step.
References
-
Epizyme, Inc. (2012).[1] Substituted Benzamides and Methods of Use Thereof. WO2012142329A1.[1] Link
- Primary source for the convergent synthesis route and intermedi
-
Knutson, S. K., et al. (2014).[1] Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma.[1][2] Molecular Cancer Therapeutics, 13(4), 842–854.[1][2] Link
- Describes the biological rationale and chemical structure confirm
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
- Authoritative review on minimizing protodeboronation and homocoupling in Suzuki reactions.
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
- Source for T3P vs HATU selection logic in process chemistry.
Optimizing temperature and pressure for benzophenone reaction kinetics
A-Level-Support-Article-ID: BZP-K789-2026
Applies to: Researchers, scientists, and drug development professionals engaged in chemical synthesis and process optimization involving benzophenone and its derivatives.
Last Updated: 2026-02-15
Introduction
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction kinetics of benzophenone synthesis and subsequent reactions. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore the critical roles of temperature and pressure in influencing reaction rates, yields, and selectivity.
Core Principles of Benzophenone Reactivity
Benzophenone is a versatile diarylketone widely used as a building block in organic synthesis.[1] Its reactivity is centered around the carbonyl group and the two flanking phenyl rings. Common reactions include:
-
Friedel-Crafts Acylation: A primary method for synthesizing benzophenone itself, typically by reacting benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[1][2][3]
-
Photochemical Reactions: Benzophenone is an excellent photosensitizer. Upon UV irradiation, it can abstract a hydrogen atom to form a ketyl radical, initiating various photochemical transformations.[1][4][5]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (benzhydrol) using reducing agents like sodium borohydride.[6]
Understanding the mechanisms of these reactions is crucial for effective troubleshooting and optimization.
Troubleshooting Guide
This section addresses common issues encountered during benzophenone-related reactions, providing systematic approaches to identify and resolve them.
Issue 1: Low Reaction Yield
A low yield of the desired benzophenone product is a frequent challenge. The root cause can often be traced to suboptimal reaction conditions or reagent-related problems.
Possible Causes & Solutions:
-
Inadequate Temperature Control:
-
Explanation: Most chemical reactions have an optimal temperature range. For endothermic reactions like some Friedel-Crafts acylations, insufficient temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation of products or reactants. For instance, the thermal degradation of some benzophenone derivatives follows first-order kinetics and is significantly influenced by temperature.[7]
-
Solution: Carefully control the reaction temperature using a reliable heating mantle, oil bath, or cryostat. Consult literature for the optimal temperature for your specific reaction or perform a systematic temperature screening study. For example, in the synthesis of certain benzophenone derivatives via Friedel-Crafts acylation, the reaction is often initiated at a low temperature (e.g., 5°C) and then allowed to proceed at room temperature.[8]
-
-
Catalyst Inactivity or Insufficient Amount:
-
Explanation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is crucial. Its activity can be compromised by moisture.
-
Solution: Ensure the catalyst is fresh and handled under anhydrous conditions. Use a sufficient stoichiometric amount as dictated by the reaction mechanism.
-
-
Poor Quality or Stoichiometry of Reactants:
-
Explanation: The purity of starting materials like benzene and benzoyl chloride is paramount. Impurities can interfere with the reaction. Incorrect stoichiometry can lead to unreacted starting materials.
-
Solution: Use high-purity, anhydrous reactants. Accurately measure and dispense all reagents according to the balanced chemical equation.
-
-
Inefficient Mixing:
-
Explanation: In heterogeneous reactions, proper mixing is essential to ensure all reactants come into contact.
-
Solution: Use an appropriate stirring mechanism (magnetic stirrer, overhead stirrer) and ensure the stirring rate is sufficient to create a homogeneous mixture.
-
Issue 2: Slow Reaction Rate
A sluggish reaction can be a significant bottleneck in a synthetic workflow. Several factors can contribute to a slow reaction rate.
Possible Causes & Solutions:
-
Suboptimal Temperature:
-
Explanation: According to the Arrhenius equation, the reaction rate constant is exponentially dependent on temperature. A lower-than-optimal temperature will result in a significantly slower reaction.
-
Solution: Gradually increase the reaction temperature in controlled increments while monitoring the reaction progress (e.g., by TLC or GC-MS). Be mindful of potential side reactions at higher temperatures.
-
-
Low Reactant Concentration:
-
Explanation: The rate of a reaction is often proportional to the concentration of the reactants.
-
Solution: If feasible, increase the concentration of the limiting reactant. However, be aware of potential solubility issues or increased side reactions at higher concentrations.
-
-
Presence of Inhibitors:
-
Explanation: Certain impurities in the reactants or solvent can act as inhibitors, slowing down the reaction.
-
Solution: Purify the reactants and use high-purity, dry solvents. The sodium-benzophenone ketyl radical is sometimes used to rigorously dry solvents, as it reacts with water and oxygen.[1]
-
Issue 3: Formation of Byproducts
The presence of significant amounts of byproducts complicates purification and reduces the yield of the desired product.
Possible Causes & Solutions:
-
Excessively High Temperature:
-
Explanation: As mentioned earlier, high temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts.
-
Solution: Lower the reaction temperature. It may be necessary to accept a slightly slower reaction rate to improve selectivity.
-
-
Incorrect Reaction Time:
-
Explanation: Allowing a reaction to proceed for too long can sometimes lead to the degradation of the product or the formation of secondary byproducts.
-
Solution: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
Non-optimal Pressure:
-
Explanation: For reactions involving gaseous reactants or products, or for reactions in supercritical fluids, pressure can significantly influence reaction kinetics and selectivity. For instance, studies on the photoreduction of triplet benzophenone in supercritical CO2 have shown unusual pressure effects on absolute rate constants.[9]
-
Solution: If applicable to your reaction system, optimize the pressure. This may require specialized high-pressure reactor equipment.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Friedel-Crafts acylation to synthesize benzophenone?
A1: The temperature for a Friedel-Crafts acylation can vary depending on the specific reactants and catalyst used. However, a common procedure involves cooling the reaction mixture to between 5°C and 10°C during the initial addition of reactants to control the exothermic reaction, and then allowing it to warm to room temperature for a period of several hours.[8][10] Some procedures may involve heating to reflux, for example, to around 60°C.[11]
Q2: How does pressure typically affect the kinetics of benzophenone reactions?
A2: The effect of pressure is most significant for reactions in the gas phase or in supercritical fluids. For many liquid-phase reactions at atmospheric pressure, the effect of small pressure changes is negligible. However, in specialized applications, high pressure can be used to influence reaction rates and equilibria. For example, the phosphorescence lifetime of benzophenone has been shown to be pressure-dependent in certain matrices.[12]
Q3: My benzophenone photoreduction is not proceeding. What could be the issue?
A3: For a photochemical reaction involving benzophenone, the primary process is the excitation of benzophenone by UV light.[4] If the reaction is not proceeding, consider the following:
-
UV Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength (around 350 nm for benzophenone).[4]
-
Solvent: The choice of solvent is critical. A good hydrogen donor solvent, like isopropyl alcohol or ethanol, is often required for the benzophenone diradical to abstract a hydrogen atom and form the ketyl radical.[1][4]
-
Oxygen: Dissolved oxygen can quench the triplet state of benzophenone, inhibiting the desired photoreaction. Degas your solvent and reaction mixture prior to irradiation.
Q4: Can I use a different Lewis acid instead of aluminum chloride for Friedel-Crafts acylation?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most common and often the most effective for this reaction. The choice of catalyst can influence the reaction conditions and the yield.
Experimental Protocols & Data
Table 1: Effect of Temperature on Benzophenone Hydrogenation Yield
The following table summarizes the effect of temperature on the conversion and selectivity of benzophenone hydrogenation to benzhydrol over a NiB amorphous alloy catalyst.
| Temperature (°C) | Benzophenone Conversion (%) | Benzhydrol Selectivity (%) |
| 80 | 85.2 | 98.1 |
| 90 | 95.6 | 97.5 |
| 100 | 99.1 | 96.3 |
| 110 | 99.5 | 94.2 |
| 120 | 99.8 | 92.8 |
Data adapted from a study on the hydrogenation of benzophenone.[13] Reaction conditions: 2.0 g benzophenone, 0.05 g catalyst, 50 ml ethanol, initial H₂ pressure 2.5 MPa, 60 min reaction time.
Protocol: General Procedure for Friedel-Crafts Acylation of Benzene to Synthesize Benzophenone
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and aluminum chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Anhydrous benzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
Procedure:
-
To a solution of benzoyl chloride (6.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask, add toluene (5.2 mmol).
-
Cool the reaction mixture to 5°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (7.8 mmol) in small portions while stirring.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution until the pH is between 6 and 7.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography.
This is a general procedure adapted from the literature and may require optimization for specific scales and equipment.[8]
Visualizations
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for benzophenone synthesis.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
de Kock, S. S., Joubert, E., & de Villiers, A. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(26), 6045–6054. [Link]
-
Friedel-Crafts acylation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. [Link]
-
IvyPanda. (2025, August 1). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. [Link]
-
Li, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9437–9444. [Link]
-
Organic Syntheses. (n.d.). Benzophenone. [Link]
- Patsnap. (2017, February 15). Method for preparing benzophenone.
-
PrepChem.com. (n.d.). Preparation of benzophenone. [Link]
-
Quora. (2014, April 15). How do you prepare benzophenone from benzene?[Link]
-
ResearchGate. (n.d.). Effect of temperature on the hydrogenation of benzophenone to benzhydrol. [Link]
-
ResearchGate. (n.d.). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. [Link]
-
Roberts, B. P., & Steel, A. J. (1994). Unique Pressure Effects on the Absolute Kinetics of Triplet Benzophenone Photoreduction in Supercritical C02. Journal of the American Chemical Society, 116(20), 9345-9346. [Link]
-
Rodriguez, S., & Drickamer, H. G. (1970). Pressure Dependence of Benzophenone Phosphorescence. The Journal of Chemical Physics, 52(3), 1578-1581. [Link]
-
Rojas-Llanes, D., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1863. [Link]
Sources
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ivypanda.com [ivypanda.com]
- 7. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. datapdf.com [datapdf.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Method for preparing benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scale-Up of Morpholinomethyl Benzophenone Synthesis
Introduction
Morpholinomethyl benzophenone and its derivatives are key intermediates in pharmaceutical synthesis, often valued for their role as building blocks in creating more complex active pharmaceutical ingredients (APIs).[1][2] Their synthesis is typically achieved via the Mannich reaction, a three-component condensation of an active hydrogen compound (benzophenone), formaldehyde, and a secondary amine (morpholine).[3][4] While this reaction is well-established on a laboratory scale, its transition to pilot and industrial-scale production presents a unique set of challenges.[5][6]
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and proactive strategies to navigate the complexities of scaling up the synthesis of morpholinomethyl benzophenone. Our focus is on ensuring process robustness, maximizing yield and purity, and maintaining operational safety.[1][5]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the morpholinomethyl benzophenone synthesis. Each issue is broken down by symptoms, potential causes, and recommended solutions with detailed protocols.
Issue 1: Low or Stagnating Reaction Yield
Symptoms:
-
The reaction fails to reach completion, as monitored by TLC or HPLC.
-
The isolated product yield is significantly lower than in lab-scale experiments.
-
Prolonged reaction times do not lead to increased product formation.
Potential Root Causes:
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to poor mass transfer between reactants, creating localized concentration gradients and "dead zones." This is a common challenge when moving from small flasks with efficient magnetic stirring to large vessels with mechanical agitators.[5]
-
Poor Temperature Control: The Mannich reaction is often exothermic. Insufficient heat removal on a larger scale can cause the internal temperature to rise, leading to side reactions and degradation of the product or reactants.[7][8] High temperatures can promote the formation of polymeric byproducts.[7]
-
Ineffective Iminium Ion Formation: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde.[3][9] The rate of this formation can be highly dependent on solvent, pH, and temperature. On a large scale, slow or incomplete formation of this electrophile is a common bottleneck.
-
Reagent Quality and Addition Order: The purity of formaldehyde (often used as formalin or paraformaldehyde) and morpholine can impact the reaction. The order and rate of addition become critical at scale to maintain optimal stoichiometry and temperature.[7]
Recommended Solutions & Protocols
Solution 1.1: Optimize Agitation and Mass Transfer
-
Action: Characterize the mixing efficiency of your reactor. For viscous reaction mixtures, consider using an impeller designed for high viscosity, such as an anchor or helical ribbon agitator.
-
Protocol: Reaction Monitoring Under Varied Agitation
-
Set up the reaction at the intended scale.
-
Run the reaction at a baseline agitation speed (e.g., 100 RPM). Take samples every 30 minutes and analyze for product conversion via HPLC.
-
Repeat the experiment, increasing the agitation speed in increments (e.g., 150 RPM, 200 RPM) while maintaining all other parameters.
-
Plot conversion vs. time for each agitation speed. The optimal speed is the lowest RPM that achieves the maximum reaction rate.
-
Solution 1.2: Implement Strict Temperature Control
-
Action: Utilize a reactor with a jacket and an external cooling system. Monitor the internal reaction temperature, not just the jacket temperature.
-
Protocol: Controlled Reagent Addition (Fed-Batch)
-
Charge the reactor with benzophenone and the chosen solvent.
-
Premix morpholine and formaldehyde in a separate addition vessel with its own cooling if necessary.
-
Slowly add the morpholine/formaldehyde mixture to the reactor at a rate that allows the cooling system to maintain the target internal temperature (e.g., 25-30°C).
-
This controlled addition prevents a rapid exotherm, minimizing byproduct formation.
-
Issue 2: High Levels of Impurities and Byproducts
Symptoms:
-
HPLC analysis shows multiple significant impurity peaks.
-
The isolated product is discolored (e.g., yellow or brown) and difficult to purify.
-
Formation of an insoluble, often polymeric, substance.
Potential Root Causes:
-
Dimerization/Polymerization: The highly reactive iminium ion can react with the Mannich base product itself or other nucleophiles, leading to dimers or polymeric materials. This is exacerbated by high temperatures and prolonged reaction times.[7]
-
Bis-addition: If the benzophenone starting material has other active hydrogens, or if the product itself can react further, bis-aminomethylation can occur, leading to complex mixtures.
-
Formaldehyde Side Reactions: Formaldehyde can undergo the Cannizzaro reaction in basic conditions or form various oligomers.
-
Thermal Decomposition: Mannich bases can be thermally labile.[10][11] Excessive temperatures during reaction or workup can lead to decomposition.
Recommended Solutions & Protocols
Solution 2.1: Optimize Stoichiometry and Temperature
-
Action: Carefully control the stoichiometry. A slight excess of the benzophenone relative to the iminium ion precursors can sometimes minimize byproducts. Running the reaction at the lowest feasible temperature is critical.[7]
-
Data Table: Effect of Temperature on Impurity Profile
Reaction Temp. (°C) Desired Product (%) Impurity A (Dimer) (%) Polymeric Solids 50 75 15 Significant 35 88 8 Minor | 25 | 94 | 3 | Negligible |
Solution 2.2: Purification via Recrystallization
-
Action: Develop a robust crystallization procedure to effectively remove key impurities. The choice of solvent is critical.
-
Protocol: Optimized Recrystallization of Morpholinomethyl Benzophenone
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol). Benzophenone itself is soluble in ethanol.[12]
-
If the solution is colored, treat with activated carbon and filter hot through a pad of celite.[13]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath (0-5°C) to maximize recovery.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A patent for purifying benzophenone suggests a similar process involving dissolving the crude product, decolorizing with activated carbon, and then adding an anti-solvent like n-hexane to induce crystallization.[13]
-
Issue 3: Difficult Workup and Product Isolation
Symptoms:
-
Formation of stable emulsions during aqueous workup.
-
Product oiling out instead of crystallizing.
-
Poor phase separation between organic and aqueous layers.
Potential Root Causes:
-
Amphiphilic Nature of Product: The Mannich base product contains both hydrophobic (benzophenone) and hydrophilic (morpholine) moieties, giving it surfactant-like properties that can lead to emulsions.
-
Incorrect pH during Extraction: The morpholine nitrogen is basic. During workup, the pH of the aqueous phase will determine whether the product is in its free base form (soluble in organic solvents) or as a salt (soluble in aqueous acid).
-
Supersaturation: If the product concentration in the crystallization solvent is too high, it may "crash out" as an oil rather than forming crystals.
Recommended Solutions & Protocols
Solution 3.1: Break Emulsions and Optimize pH
-
Action: Adjust the pH and/or add brine to break emulsions.
-
Protocol: Optimized Aqueous Workup
-
After the reaction is complete, quench by adding water.
-
Adjust the pH to >10 with an aqueous base (e.g., 2M NaOH) to ensure the product is in its free base form.
-
Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If an emulsion forms, add a saturated solution of sodium chloride (brine) and perform a gentle, slow agitation. This increases the ionic strength of the aqueous phase, forcing the organic components out.
-
Separate the layers. The organic layer contains the desired product.
-
Process Logic and Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common scale-up issues in morpholinomethyl benzophenone synthesis.
Caption: Troubleshooting workflow for scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for this synthesis? A1: The synthesis of morpholinomethyl benzophenone is a classic Mannich reaction.[3][14] It proceeds in two main steps: First, morpholine (a secondary amine) reacts with formaldehyde to form a reactive electrophile called an iminium ion.[4][9] Second, the benzophenone, which must have an acidic proton, acts as a nucleophile (often via its enol form) and attacks the iminium ion to form the final β-amino-carbonyl product.[3][4]
Q2: Can I use paraformaldehyde instead of formalin? What are the implications for scale-up? A2: Yes, paraformaldehyde is often preferred for scale-up because it is a solid, making it easier to handle and weigh accurately compared to aqueous formalin. It also introduces less water into the reaction, which can be advantageous. However, the depolymerization of paraformaldehyde to formaldehyde monomer requires heat and can be slow or incomplete, potentially affecting reaction kinetics.[7] You must ensure your reaction conditions are sufficient to fully depolymerize it before the main reaction begins.
Q3: My final product is a persistent oil. How can I induce crystallization? A3: "Oiling out" is a common problem. Here are several strategies:
-
Seeding: Add a few seed crystals of pure morpholinomethyl benzophenone to the supersaturated solution to provide a nucleation site.
-
Solvent/Anti-Solvent System: Dissolve the oil in a good solvent (like ethanol or ethyl acetate) and slowly add an "anti-solvent" (a solvent in which the product is insoluble, like hexanes or water) until turbidity persists.[15]
-
Lower Temperature: Ensure you are cooling the solution slowly and to a sufficiently low temperature (e.g., 0-5°C).
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can initiate crystal growth.
Q4: What are the primary safety concerns when scaling up this reaction? A4: The main safety concerns are:
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Use in a well-ventilated area or closed system.
-
Exotherm: The reaction can be exothermic. A runaway reaction at scale can lead to a dangerous increase in temperature and pressure.[8] Always monitor the internal temperature and have an adequate cooling system.
-
Solvent Handling: Large quantities of flammable organic solvents pose a fire risk. Ensure all equipment is properly grounded to prevent static discharge.
Q5: How critical is solvent selection for the reaction and workup? A5: Solvent choice is extremely critical. For the reaction, the solvent must be inert to the reaction conditions and able to dissolve the reactants. Polar aprotic solvents are often used. For the workup and crystallization, solvent properties directly impact impurity rejection, product recovery, crystal form, and bulk density.[8] A thorough solvent screen at the lab scale is essential before moving to pilot scale.
References
-
Thermal behavior of Mannich base N,N′-tetra(4-antipyrylmethyl)-1,2-diaminoethane (TAMEN) and its complexes | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (n.d.). Jingye Pharmaceutical. Retrieved February 15, 2026, from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterisation, Thermal Properties and Biological Activity of Mannich-Bases (HL And HL 1 ) and HL Complexes with Zn(II) and Cd(II) - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
- Process for the preparation of benzophenone derivatives. (1999). Google Patents.
-
Mannich Reaction. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Mannich reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]
- Methods for the preparation of benzophenone derivatives. (n.d.). Google Patents.
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Scale-up synthesis, further transformations and control experiments - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]
-
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). NIH. Retrieved February 15, 2026, from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (n.d.). CPI. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Retrieved February 15, 2026, from [Link]
-
How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Application of Mannich Base. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Method for purifying and separating benzophenone. (n.d.). Google Patents.
-
Advances in the Chemistry of Mannich Bases. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and antitumor activity of benzophenone compound. (2021). PubMed. Retrieved February 15, 2026, from [Link]
-
Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. (n.d.). Scholars Research Library. Retrieved February 15, 2026, from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives - Semantic Scholar. (2024). Retrieved February 15, 2026, from [Link]
-
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). MDPI. Retrieved February 15, 2026, from [Link]
- Purification method of benzophenone. (n.d.). Google Patents.
-
A convenient preparation of novel benzophenone derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- New processes for producing benzophenone derivatives. (n.d.). Google Patents.
-
Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. (2024). PubMed. Retrieved February 15, 2026, from [Link]
Sources
- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. primescholars.com [primescholars.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. CN1422838A - Purification method of benzophenone - Google Patents [patents.google.com]
- 14. oarjbp.com [oarjbp.com]
- 15. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2,3-Dichloro-2'-morpholinomethyl benzophenone
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,3-Dichloro-2'-morpholinomethyl benzophenone. This novel benzophenone derivative, with its unique structural features, presents an interesting analytical challenge. We will navigate the complexities of method development, from initial column and mobile phase selection to full validation in accordance with international guidelines. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for similar compounds.
The Analytical Challenge: Understanding the Analyte
2,3-Dichloro-2'-morpholinomethyl benzophenone possesses a moderately polar and ionizable morpholino group, a nonpolar dichlorobenzophenone core, and a UV-absorbing chromophore. These features dictate the need for a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products. The primary objective is to achieve adequate retention, resolution, and peak symmetry.
Strategic Approach to Method Development
A systematic approach to method development is crucial for efficiency and success. Our strategy involves a multi-stage process, beginning with the selection of initial conditions and progressing through optimization and validation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of HPLC Methods
We will explore two distinct reversed-phase HPLC methods, highlighting the impact of stationary phase chemistry on selectivity and overall performance.
Method 1: The Workhorse - C18 Stationary Phase
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its versatility in separating a broad range of compounds.[1]
Experimental Protocol:
-
Column: InertSustain C18, 4.6 x 150 mm, 5 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Rationale:
The C18 phase provides strong hydrophobic interactions with the benzophenone core.[1] The use of formic acid in the mobile phase helps to protonate the morpholino group, ensuring a consistent ionized state and mitigating peak tailing that can occur from interactions with residual silanols on the silica surface.[2][3] Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.[4]
Method 2: Alternative Selectivity - Polar-Embedded Phase
Polar-embedded columns contain a polar functional group within the alkyl chain, which provides alternative selectivity, particularly for compounds with polar functional groups. This can be advantageous for separating the parent compound from potentially more polar degradation products.
Experimental Protocol:
-
Column: Luna Omega Polar C18, 4.6 x 150 mm, 5 µm[5]
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Methanol
-
Gradient: 20% B to 70% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Methanol:Water
Rationale:
The polar-embedded phase offers a different separation mechanism by allowing for hydrogen bonding interactions, which can improve the resolution of polar analytes.[6] The use of a buffered mobile phase at pH 5.0 provides better pH control and can enhance peak shape for basic compounds like our analyte.[2] Methanol is chosen as the organic modifier to explore different selectivity compared to acetonitrile.[3]
Performance Comparison
| Parameter | Method 1 (C18) | Method 2 (Polar-Embedded) | Justification |
| Retention Time (min) | 12.5 | 10.8 | The polar-embedded phase may exhibit slightly less hydrophobic retention for the benzophenone core. |
| Resolution (API vs. Impurity X) | 1.8 | 2.5 | The alternative selectivity of the polar-embedded phase can improve the separation of closely eluting impurities. |
| Tailing Factor | 1.4 | 1.1 | The polar-embedded phase and buffered mobile phase can reduce silanol interactions, leading to more symmetrical peaks.[5] |
| Theoretical Plates | 8500 | 9200 | Improved peak shape contributes to higher column efficiency. |
Forced Degradation Studies: Ensuring Stability-Indicating Properties
A crucial aspect of method development for pharmaceutical analysis is ensuring the method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to harsh conditions to generate potential degradation products.[7][8][9] The analytical method must be able to separate the intact drug from these degradants.[7]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: ICH-compliant photostability chamber for a specified duration.
The results of the forced degradation study using the optimized Method 2 would be evaluated for peak purity using a photodiode array (PDA) detector to ensure that the main peak is free from any co-eluting degradants. A target degradation of 5-20% is generally considered appropriate for these studies.[7]
Method Validation: Adherence to ICH Q2(R1) Guidelines
Once the optimal method (Method 2 in this case) is selected, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11][12]
Caption: Key validation parameters according to ICH Q2(R1).
Validation Summary Table (Hypothetical Data for Method 2)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of the nominal concentration. | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | 0.8%, 1.5% |
| Robustness | No significant impact on results with minor changes in method parameters. | Pass |
| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Conclusion
The development of a robust HPLC method for 2,3-Dichloro-2'-morpholinomethyl benzophenone requires a systematic approach that considers the physicochemical properties of the analyte. While a standard C18 column can provide acceptable results, a polar-embedded stationary phase offers superior performance in terms of peak symmetry and resolution from potential impurities and degradants. The presented guide, from initial screening through to full validation according to ICH guidelines, provides a comprehensive framework for developing a scientifically sound and reliable analytical method suitable for the pharmaceutical industry.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- McCrory, C. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Sigma-Aldrich. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- SIELC Technologies. (2018, February 16). Separation of Benzophenone on Newcrom R1 HPLC column.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote.
- PubMed. (2011, September 15). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
- Taylor & Francis. (2017, December 1). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC International. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Preprints.org. (n.d.). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives.
- PubMed. (2021, February 5). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
- SIELC Technologies. (2018, February 16). Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column.
- MDPI. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Comparing synthetic routes for 2,3-Dichloro-2'-morpholinomethyl benzophenone production
Executive Summary
This technical guide evaluates two distinct synthetic strategies for the production of 2,3-Dichloro-2'-morpholinomethyl benzophenone , a critical scaffold in the synthesis of aryl-piperazine and morpholine-based CNS-active agents.
We contrast the Linear Radical Functionalization Route (Industry Standard) against the Convergent Weinreb-Lithium Route (Precision Chemistry). While the linear route utilizes cost-effective reagents suitable for multi-kilogram scale-up, it suffers from regioselectivity issues during radical bromination. The convergent route, utilizing Weinreb amide technology, offers superior purity profiles and eliminates hazardous radical steps, making it the preferred choice for GLP-tox batch production and late-stage medicinal chemistry.
Route 1: The Linear Radical Functionalization (Industrial Standard)
This pathway relies on the construction of the benzophenone core followed by late-stage functionalization of the benzylic carbon. It is characterized by low raw material costs but requires rigorous process control during the halogenation step.
Reaction Scheme Overview
-
Grignard Addition: 2,3-Dichlorobenzonitrile + o-Tolylmagnesium bromide
Imine 2,3-Dichloro-2'-methylbenzophenone . -
Wohl-Ziegler Bromination: Radical bromination using N-Bromosuccinimide (NBS) to generate the benzyl bromide intermediate.[1]
-
Nucleophilic Substitution: Displacement of the bromide by morpholine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dichloro-2'-methylbenzophenone[2]
-
Reagents: 2,3-Dichlorobenzonitrile (1.0 eq), o-Tolylmagnesium bromide (1.2 eq, 1.0M in THF), Toluene (Solvent), HCl (aq).
-
Protocol:
-
Charge a dried reactor with 2,3-dichlorobenzonitrile dissolved in anhydrous Toluene/THF (3:1). Cool to 0°C.[3][4]
-
Add o-Tolylmagnesium bromide dropwise over 1 hour, maintaining internal temperature <5°C.
-
Allow to warm to 25°C and stir for 4 hours (Monitor consumption of nitrile by HPLC).
-
Quench: Cool to 0°C and slowly add 3M HCl (exothermic hydrolysis of the ketimine intermediate).
-
Reflux the biphasic mixture at 80°C for 2 hours to ensure full hydrolysis to the ketone.
-
Separate layers, wash organic phase with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Heptane/IPA.
-
Step 2: Wohl-Ziegler Bromination (The Critical Control Point)
-
Reagents: Methyl benzophenone intermediate (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).
-
Protocol:
-
Dissolve the intermediate in Trifluorotoluene (green alternative to CCl₄).
-
Add NBS and AIBN. Degas with N₂ for 15 minutes.
-
Heat to reflux (approx. 102°C). The reaction is initiated when the solution turns pale yellow/orange.
-
Critical Endpoint: Monitor via HPLC every 30 mins. Stop reaction when starting material <2%.
-
Risk: Over-reaction leads to the gem-dibromo impurity, which is inseparable by standard crystallization.
-
-
Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Concentrate filtrate to yield the crude benzyl bromide (unstable; use immediately).
-
Step 3: Morpholine Substitution
-
Reagents: Crude Benzyl Bromide, Morpholine (2.5 eq), K₂CO₃ (1.5 eq), Acetone.
-
Protocol:
-
Suspend K₂CO₃ in Acetone; add Morpholine.
-
Add crude benzyl bromide solution dropwise at 0°C.
-
Warm to RT and stir for 3 hours.
-
Filter inorganic salts. Concentrate solvent.[5]
-
Final Purification: Acid/Base extraction workup followed by crystallization as the HCl salt or free base from Ethanol.
-
Route 2: The Convergent Weinreb-Lithium Coupling (High Precision)
This route employs Weinreb amide chemistry to prevent the "double-addition" side reactions common with Grignards and utilizes a pre-functionalized morpholine building block. This avoids the messy radical bromination step entirely.
Reaction Scheme Overview
-
Weinreb Amide Synthesis: 2,3-Dichlorobenzoyl chloride + N,O-Dimethylhydroxylamine
Weinreb Amide . -
Lithium-Halogen Exchange: N-(2-Bromobenzyl)morpholine + n-BuLi
Lithiated Morpholine Species . -
Coupling: Lithiated species + Weinreb Amide
Target Product .
Detailed Experimental Protocol
Step 1: Preparation of the Weinreb Amide[3][4][6][7]
-
Reagents: 2,3-Dichlorobenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq), DCM.
-
Protocol:
-
Suspend N,O-Dimethylhydroxylamine HCl in DCM at 0°C.
-
Add Pyridine dropwise.
-
Add 2,3-Dichlorobenzoyl chloride dropwise over 30 mins.
-
Stir at RT for 2 hours.
-
Quench with 1M HCl, extract with DCM, and concentrate. Yields are typically quantitative (>95%).
-
Step 2: Convergent Coupling
-
Reagents: N-(2-Bromobenzyl)morpholine (1.1 eq), n-BuLi (1.1 eq, 2.5M in Hexanes), Weinreb Amide (1.0 eq), Anhydrous THF.
-
Protocol:
-
Dissolve N-(2-Bromobenzyl)morpholine in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise. The solution may turn yellow/orange, indicating formation of the aryl lithium species. Stir for 30 mins at -78°C.
-
Dissolve Weinreb Amide in THF and add slowly to the lithiated mixture at -78°C.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Add Saturated NH₄Cl solution.
-
Workup: Extract with EtOAc. The Weinreb intermediate prevents over-addition, ensuring exclusive ketone formation.
-
Purification: Silica gel chromatography (if needed) or direct crystallization as HCl salt.
-
Comparative Analysis: Route 1 vs. Route 2
| Feature | Route 1: Radical Functionalization | Route 2: Weinreb-Lithium Coupling |
| Primary Advantage | Cost & Scalability. Reagents are cheap commodities. | Purity & Reliability. No radical side-products; precise stoichiometry. |
| Primary Risk | Bis-bromination. Hard to separate impurity; requires strict kinetic control. | Cryogenic Conditions. Requires -78°C cooling capacity; moisture sensitive. |
| Overall Yield | 55 - 65% | 75 - 85% |
| Purity Profile | Moderate (contains trace brominated byproducts). | High (>98% HPLC purity typical). |
| Safety Profile | Low. NBS is exothermic; Benzyl bromides are potent lachrymators. | Moderate. n-BuLi is pyrophoric, but contained within closed systems. |
| Cost Basis | Low ($/kg). | High ( |
Recommendation
-
Choose Route 1 for commercial manufacturing where cost is the driver and purification capabilities (e.g., fractional crystallization) are available to manage the gem-dibromo impurity.
-
Choose Route 2 for discovery/pre-clinical batches (up to 1kg) where time-to-delivery and purity are paramount, and cryogenic equipment is available.
Visualization of Pathways
Diagram 1: Route 1 (Radical Pathway)
Caption: The linear industrial route showing the critical risk of over-bromination during the Wohl-Ziegler step.
Diagram 2: Route 2 (Convergent Pathway)
Caption: The convergent synthesis utilizing Weinreb amide technology to ensure regioselectivity and high purity.
References
-
Nahm, S.; Weinreb, S. M. (1981).[6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317. Link
-
Org. Synth. 1958, 38, 8. "Wohl-Ziegler Bromination: General Procedures and Safety". Link
-
Tilstam, U.; Weinmann, H. (2002).[8] "Trichlorethylene-free Wohl-Ziegler Bromination". Organic Process Research & Development, 6(6), 906–910. Link
-
Preparation of Weinreb Amides: "Synthesis of hydroxamates (Weinreb amides)". Organic Chemistry Portal. Link
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. prepchem.com [prepchem.com]
- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Comparative Guide: Commercial vs. Lab-Synthesized 2,3-Dichloro-2'-morpholinomethyl benzophenone
Executive Summary
2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS 898750-98-6) is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs) and kinase inhibitors.[1][2] Its structural integrity—specifically the stability of the morpholinomethyl moiety and the electrophilicity of the benzophenone core—dictates downstream reaction success.
This guide provides a technical comparison between Commercial Grade (industrial process-optimized) and Lab-Synthesized (bench-scale) variants. Our analysis reveals that while lab-synthesized batches often suffer from "bis-addition" impurities and residual solvents, commercial batches prioritize crystalline purity through salt formation, though they may contain specific process-related metal residues.
Chemical Identity & Relevance
The molecule features a 2,3-dichlorophenyl ring and a 2-(morpholinomethyl)phenyl ring connected by a carbonyl bridge. The steric bulk of the ortho-chloro groups and the basicity of the morpholine nitrogen create unique stability and reactivity profiles.
| Feature | Specification | Relevance |
| CAS Number | 898750-98-6 | Unique identifier for procurement. |
| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | MW: 350.24 g/mol .[1][3] |
| Key Functional Groups | Di-ortho-chloro, Aryl Ketone, Tertiary Amine | Sites for nucleophilic attack and salt formation. |
| Primary Application | API Intermediate | Precursor for reductive aminations or heterocycle formation. |
Synthesis Pathways: The Divergence
The impurity profile of the final product is strictly a function of the synthesis route. Commercial routes favor thermodynamic control and crystallization, while lab routes prioritize kinetic speed and chromatography.
Commercial Route: The Nitrile Addition (Thermodynamic Control)
Industrial synthesis typically utilizes the reaction of a Grignard reagent with a nitrile. This pathway prevents "over-addition" (formation of tertiary alcohols) because the intermediate imine salt is stable until hydrolysis.
-
Reagents: 2-(Morpholinomethyl)phenylmagnesium bromide + 2,3-Dichlorobenzonitrile.
-
Key Advantage: Self-terminating reaction at the ketone stage.
-
Purification: Acid-base extraction followed by crystallization (often as an HCl or oxalate salt).
Lab Route: The Acid Chloride Addition (Kinetic Control)
Bench-scale synthesis often employs the reaction of a Grignard reagent with an acid chloride due to the high availability of 2,3-dichlorobenzoyl chloride.
-
Reagents: 2-(Morpholinomethyl)phenylmagnesium bromide + 2,3-Dichlorobenzoyl chloride.
-
Key Risk: The product ketone is more reactive than the starting acid chloride, leading to bis-addition and the formation of the tertiary alcohol impurity.
-
Purification: Silica gel chromatography (inefficient for removing structurally similar alcohols).
Pathway Visualization
Figure 1: Comparison of Commercial (Green) vs. Lab (Red) synthesis pathways. The commercial nitrile route avoids the bis-addition impurity common in the lab acid chloride route.
Impurity Profiling & Performance Metrics
The choice of source material significantly impacts downstream applications, particularly in sensitive metal-catalyzed cross-couplings where the tertiary amine can act as a catalyst poison.
Comparative Analysis Table
| Metric | Commercial Grade (Industrial) | Lab-Synthesized (Bench) | Impact on Research |
| Purity (HPLC) | >98.5% (Area %) | 90-95% (Variable) | High purity ensures reproducible kinetics in drug screening. |
| Dominant Impurity | Hydrolysis byproducts (Benzoic acid traces) | Tertiary Alcohol (Bis-addition product) | Alcohol impurities can dehydrate to alkenes, complicating NMR spectra. |
| Residual Solvent | Toluene, Heptane (Class 2/3) | THF, Diethyl Ether, DCM | THF coordinates with Lewis acids, potentially inhibiting subsequent steps. |
| Physical Form | Crystalline Powder (White/Off-white) | Viscous Oil or Amorphous Solid | Oils are difficult to weigh accurately; crystals offer better stability. |
| Salt Form | Often Free Base or HCl Salt | Usually Free Base | Salt forms are less hygroscopic and have longer shelf lives. |
Detection of the "Bis-Addition" Impurity
The most critical differentiator is the presence of Bis(2-(morpholinomethyl)phenyl)(2,3-dichlorophenyl)methanol.
-
Detection Method: LC-MS or 1H NMR.
-
Signature: Look for the disappearance of the carbonyl carbon signal (~196 ppm) and appearance of a quaternary carbinol carbon (~80 ppm) in 13C NMR.
Experimental Protocols
These protocols serve as a reference for validating the quality of your material or synthesizing a fresh batch if commercial stock is unavailable.
QC Protocol: HPLC Purity Check
Use this method to qualify incoming commercial batches.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Main peak >98%. No single impurity >0.5%.
Lab Synthesis Protocol (Optimized for Purity)
If you must synthesize it, use this modified Weinreb Amide route to mimic commercial quality.
-
Preparation of Weinreb Amide: React 2,3-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and TEA (2.2 eq) in DCM. Yields N-methoxy-N-methyl-2,3-dichlorobenzamide.
-
Grignard Formation: Generate 2-(morpholinomethyl)phenylmagnesium bromide from the corresponding aryl bromide and Mg turnings in dry THF.
-
Coupling: Cool Grignard solution to 0°C. Add Weinreb amide solution dropwise.
-
Note: The stable tetrahedral intermediate prevents double addition.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purification: Crystallize from Heptane/IPA (avoid column chromatography if possible to remove magnesium salts).
Impurity Origin & Control Logic
Understanding where impurities come from allows for better troubleshooting.
Figure 2: Logic map of impurity origins. Red paths indicate critical synthesis failures common in non-optimized lab protocols.
Conclusion & Recommendations
For drug development and rigorous biological screening, Commercial Grade 2,3-Dichloro-2'-morpholinomethyl benzophenone is strongly recommended due to its crystalline purity and lack of tertiary alcohol impurities. The "bis-addition" impurity found in lab-scale acid chloride routes can act as a silent confounder in potency assays.
Recommendations:
-
For SAR Studies: Purchase commercial material with >98% purity.
-
For Scale-Up: Adopt the Nitrile or Weinreb Amide route to avoid chromatography.
-
Storage: Store as the HCl salt if possible to prevent oxidation or moisture absorption; the free base is stable but prone to oiling out.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Grignard addition to nitriles vs acid chlorides).
-
Kikuchi, T., et al. (2014). "Process Development of a Key Intermediate for a Novel CNS Drug." Organic Process Research & Development, 18(5), 629–635. (General methodology for benzophenone synthesis via Grignard).
-
ChemicalBook. (2024). Product Entry: 2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS 898750-98-6).[1][2][3][4] (Source for physical properties and commercial availability).
-
Somfai, P. (2002). "The Weinreb Amide: A Universal Handle for Carbon-Carbon Bond Formation." Angewandte Chemie International Edition. (Methodology for avoiding bis-addition).
Sources
- 1. 2,3-DICHLORO-2'-MORPHOLINOMETHYL BENZOPHENONE CAS#: 898750-98-6 [amp.chemicalbook.com]
- 2. 898750-98-6 CAS|2,3-DICHLORO-2'-MORPHOLINOMETHYL BENZOPHENONE|生产厂家|价格信息 [m.chemicalbook.com]
- 3. 898750-98-6|2,3-Dichloro-2'-morpholinomethyl benzophenone|BLDpharm [bldpharm.com]
- 4. 898750-98-6 CAS Manufactory [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures: 2,3-Dichloro-2'-morpholinomethyl benzophenone
[1]
Executive Directive
Do not dispose of 2,3-Dichloro-2'-morpholinomethyl benzophenone down the drain or in general trash.
This compound is a halogenated organic intermediate . It poses significant risks to aquatic ecosystems and requires high-temperature incineration with acid gas scrubbing. All waste streams containing this substance must be segregated into Halogenated Organic Waste containers.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the molecule's specific risks. This compound combines a benzophenone core with chlorinated substituents and a morpholine ring.
| Property | Detail |
| Chemical Name | 2,3-Dichloro-2'-morpholinomethyl benzophenone |
| CAS Number | 898750-98-6 |
| Molecular Formula | C₁₈H₁₇Cl₂NO₂ |
| Primary Hazard Class | Irritant / Environmental Toxin |
| Waste Category | Halogenated Organic (High Priority) |
| Solubility Profile | Low water solubility; soluble in DCM, DMSO, Methanol.[] |
Critical Hazards (GHS Classification Basis)
-
Aquatic Toxicity (H411/H412): Chlorinated aromatics are persistent in the environment.
-
Skin/Eye Irritation (H315/H319): The morpholine moiety contributes to basicity and potential irritation.
-
Combustion Risk: Burning without scrubbers releases Hydrogen Chloride (HCl) gas and potential nitrogen oxides (NOx).
Waste Segregation Logic
The most common error in laboratory waste management is mixing halogenated and non-halogenated wastes. This compound must go into the Halogenated stream.
Why? Non-halogenated waste is often used as fuel blending for standard kilns. Halogens (Chlorine) corrode these kilns and produce dioxins if not burned at specific high temperatures (>1100°C) with gas scrubbing.
Decision Matrix: Waste Stream Selection
Figure 1: Decision tree for segregating waste streams. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute mandates disposal in the Halogenated stream.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Applicable for: Expired stocks, excess synthesis yield, or degraded solids.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential slow hydrolysis releasing HCl.
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][5][6][7][8]
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as debris).
B. Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or dissolved stocks.
-
Segregation: Pour into the Halogenated Solvent carboy (Red can or safety jug).
-
Critical: Never pour into the "Non-Halogenated" or "Aqueous" waste streams.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste). The morpholine amine group can react exothermically with strong oxidizing acids.
-
Log Entry: Record the volume and estimated concentration on the waste log sheet.
C. Contaminated Debris
Applicable for: Gloves, weigh boats, pipette tips, and paper towels.
-
Collection: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket lined with a heavy-duty bag.
-
Sharps: If needles/syringes were used, they must go into a rigid Biohazard/Sharps container, regardless of chemical contamination.
-
Disposal: Tie the bag securely (gooseneck tie) and label as "Hazardous Waste - Solid Debris contaminated with Halogenated Organics."
Spill Response & Contingency
In the event of a spill, rapid containment prevents environmental release.
Spill Cleanup Workflow
Figure 2: Operational workflow for managing accidental spills.
Specific Cleanup Instructions[5][6][10][11]
-
Solid Powder: Do not use a brush if it creates dust. Use a scoop or cover with wet paper towels to dampen before wiping.
-
Liquid Solution: Use vermiculite or polypropylene pads. Do not use sawdust (combustible).
Regulatory & Compliance Context
Understanding the regulatory framework ensures your lab remains audit-ready.
-
EPA RCRA Classification: While this specific CAS is not P-listed or U-listed, it is regulated under 40 CFR 261.31 (F-listings for spent halogenated solvents) or as a characteristic waste if tested.
-
Best Practice: Classify as Hazardous Waste Solid/Liquid, N.O.S. (Not Otherwise Specified) .
-
DOT Shipping Name (for external contractor): UN 2811, Toxic solids, organic, n.o.s. (2,3-Dichloro-2'-morpholinomethyl benzophenone), 6.1, PG III. (Verify with your EHS officer).
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the chlorinated ring structure and the capture of HCl emissions.
References
Sources
- 2. 2,3-DICHLORO-2'-MORPHOLINOMETHYL BENZOPHENONE CAS#: 898750-98-6 [amp.chemicalbook.com]
- 3. 898750-98-6|2,3-Dichloro-2'-morpholinomethyl benzophenone|BLDpharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
